Eniluracil
Beschreibung
This compound, which was previously under development by GlaxoSmithKline (GSK), is being developed by Adherex to enhance the therapeutic value and effectiveness of 5-fluorouracil (5-FU), one of the world’s most widely-used oncology agents. 5-FU is widely used in the U.S. and is often first or second line therapy for a variety of cancers including colorectal, breast, gastric, head and neck, ovarian and basal cell cancer of the skin. This compound could improve 5-FU by increasing its effectiveness, reducing its side effects and/or making it orally available. This compound has received Orphan Drug status from the FDA for the treatment of hepatocellular cancer in combination with fluoropyrimidines (including 5-FU).
This compound is an orally-active fluoropyrimidine analogue. This compound inhibits dihydropyrimidine dehydrogenase, the rate-limiting enzyme that catabolizes and inactivates 5-fluorouracil (5-FU) in the liver. Co-administration of ethynyluracil permits the oral administration of 5-FU.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
structure in first source; inactivates dihydropyrimidine dehydrogenase
Eigenschaften
IUPAC Name |
5-ethynyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZGNYDSEBIJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208696 | |
| Record name | Eniluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59989-18-3 | |
| Record name | Eniluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59989-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eniluracil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eniluracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03516 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eniluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENILURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eniluracil: A Technical Guide to its Mechanism of Action as a Dihydropyrimidine Dehydrogenase (DPD) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eniluracil (5-ethynyluracil) is a potent, orally active, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1] By irreversibly inhibiting DPD, this compound dramatically alters the pharmacokinetics of 5-FU, leading to complete oral bioavailability, prolonged half-life, and a shift from hepatic metabolism to renal elimination.[1][2] This inhibition enhances the therapeutic efficacy and index of 5-FU by increasing its systemic exposure and potentially overcoming DPD-mediated chemoresistance.[1][3] This technical guide provides an in-depth review of the biochemical mechanism of DPD inhibition by this compound, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental methodologies, and visualizes the core concepts.
The Role of DPD in 5-Fluorouracil Metabolism
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Over 80% of an administered dose of 5-FU is rapidly metabolized by DPD, primarily in the liver, into the inactive metabolite dihydrofluorouracil (DHFU). This extensive and often variable catabolism leads to several clinical challenges:
-
Erratic Oral Bioavailability: High first-pass metabolism by DPD results in incomplete and unpredictable absorption of oral 5-FU.
-
Short Half-Life: Rapid clearance results in a very short plasma half-life for 5-FU (typically 8-14 minutes).
-
Interpatient Variability: Significant differences in DPD activity among patients contribute to unpredictable drug exposure and toxicity.
-
Chemoresistance: Overexpression of DPD in tumor cells is a known mechanism of 5-FU resistance.
By inhibiting DPD, this compound was developed to address these pharmacological limitations and optimize 5-FU therapy.
Core Mechanism of Action: Irreversible DPD Inactivation
This compound acts as a mechanism-based inactivator, also known as a "suicide inhibitor," of DPD. This means the enzyme itself converts this compound into a reactive species that covalently binds to and irreversibly inactivates the enzyme.
The process involves the following steps:
-
Binding to the Active Site: this compound, as a uracil analogue, binds to the pyrimidine-binding site of DPD.
-
Enzymatic Reduction: The DPD enzyme initiates its normal catalytic reduction of the pyrimidine ring.
-
Formation of a Reactive Intermediate: The reduction of the ethynyl group at the 5-position of this compound generates a highly reactive allenyl intermediate within the active site.
-
Covalent Adduct Formation: This reactive intermediate then forms a stable, covalent bond with a nucleophilic residue in the DPD active site, leading to irreversible inactivation of the enzyme.
This inactivation is highly efficient and occurs at the catalytic level, meaning it does not alter the expression of DPD protein or mRNA. Complete inactivation of DPD is observed within one hour of this compound administration.
Caption: Mechanism of DPD inactivation by this compound.
Pharmacodynamic and Pharmacokinetic Consequences of DPD Inhibition
The irreversible inactivation of DPD by this compound results in profound and predictable changes to both pyrimidine metabolism and 5-FU pharmacokinetics.
Systemic DPD Inactivation and Uracil Accumulation
Oral administration of this compound leads to the complete and systemic inactivation of DPD activity in peripheral blood mononuclear cells (PBMCs), colorectal tumors, and normal tissues like the liver. A direct consequence of blocking this key metabolic pathway is the accumulation of endogenous DPD substrates. Plasma uracil levels, normally very low, increase dramatically following this compound treatment, serving as a reliable biomarker for DPD inhibition.
Alteration of 5-FU Pharmacokinetics
This compound fundamentally changes the absorption, distribution, metabolism, and excretion (ADME) profile of co-administered 5-FU.
-
Increased Oral Bioavailability: By eliminating first-pass metabolism, this compound increases the oral bioavailability of 5-FU to approximately 100%.
-
Prolonged Half-Life and Reduced Clearance: The plasma half-life of 5-FU is extended from minutes to over 4-6 hours, and its systemic clearance is reduced by more than 20-fold.
-
Shift to Renal Elimination: With the primary metabolic route blocked, the elimination of 5-FU shifts from hepatic catabolism to renal excretion.
-
Enhanced Cytotoxicity: In vitro, this compound enhances the cytotoxicity of 5-FU by one- to five-fold in cell lines with high DPD expression.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on DPD activity and 5-FU pharmacokinetics as reported in key clinical studies.
Table 1: Effect of this compound on DPD Activity and Plasma Uracil
| Parameter | Pre-Eniluracil Treatment | Post-Eniluracil Treatment | Fold Change | Reference |
|---|---|---|---|---|
| Tumor DPD Activity (pmol/min/mg) | 30 - 92 | Not Detectable | >30-fold decrease | |
| PBMC DPD Activity (pmol/min/mg) | 265 - 494 | Not Detectable | >265-fold decrease |
| Plasma Uracil (µmol/L) | < 0.2 | 27.76 | >138-fold increase | |
Table 2: Pharmacokinetic Parameters of 5-FU With and Without this compound
| Parameter | 5-FU Alone (IV) | Oral 5-FU + Oral this compound | Fold Change | Reference |
|---|---|---|---|---|
| Oral Bioavailability | N/A (IV) | ~100% | N/A | |
| Half-life (t½) | ~8-14 min | ~4-6 hours | ~20-fold increase | |
| Systemic Clearance (CL) | High, variable | Reduced to ~46-58 mL/min/m² | >20-fold decrease |
| Primary Elimination Route | Hepatic Metabolism | Renal Excretion (~45-75%) | Shift in route | |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism and effects of this compound.
DPD Enzyme Activity Radioassay
This assay measures DPD activity by quantifying the conversion of radiolabeled 5-FU to its metabolite, DHFU.
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) or tissue homogenates are lysed to prepare a cytosolic extract. Protein concentration is determined (e.g., by Bradford assay).
-
Reaction Mixture: A fixed amount of cytosol protein (e.g., 200 µg) is incubated in a reaction buffer containing NADPH (a required cofactor) and [6-¹⁴C]5-fluorouracil as the substrate.
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 0 to 30 minutes). The reaction is stopped by adding ethanol to precipitate proteins.
-
Analysis: After centrifugation, the supernatant containing the substrate ([¹⁴C]5-FU) and product ([¹⁴C]DHFU) is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Quantification: The separated substrate and product are quantified using an in-line flow scintillation analyzer that detects the radioactivity in the HPLC eluate. DPD activity is expressed as the rate of product formation (e.g., pmol of DHFU formed per minute per mg of protein).
Caption: Experimental workflow for DPD enzyme activity radioassay.
Quantification of this compound and 5-FU in Plasma by LC-MS/MS
This method provides sensitive and specific simultaneous quantification of both drugs in biological matrices.
-
Sample Preparation: An internal standard (e.g., 5-bromouracil) is added to a plasma sample. Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: The supernatant is injected into a Liquid Chromatography (LC) system. The compounds are separated on a C18 reverse-phase column using a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile).
-
Mass Spectrometric Detection: The eluate from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in a specific mode (e.g., negative electrospray ionization) and set to Multiple Reaction Monitoring (MRM).
-
MRM Analysis: The mass spectrometer selectively detects specific mass-to-charge (m/z) transitions for each analyte and the internal standard. This provides high specificity and reduces interference from other components in the plasma matrix.
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of this compound and 5-FU in the plasma sample is determined by comparing their peak area ratios to the internal standard against the calibration curve.
Integrated Therapeutic Rationale
The combination of this compound and oral 5-FU was designed to create a more effective and convenient cancer therapy. The logic is based on overcoming the inherent pharmacological liabilities of 5-FU.
Caption: Logical flow of this compound's therapeutic enhancement of 5-FU.
By inactivating DPD, this compound prevents the rapid degradation of 5-FU. This action directly increases the bioavailability and systemic exposure of oral 5-FU, leading to more predictable pharmacokinetics and reducing interpatient variability. The sustained and reliable levels of 5-FU are intended to improve its antitumor efficacy and overall therapeutic index.
Conclusion
This compound is a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase. Its core mechanism of action—the irreversible covalent modification of the DPD active site—effectively shuts down the primary catabolic route for 5-fluorouracil. This leads to a dramatic and clinically significant alteration of 5-FU's pharmacokinetic profile, enabling complete oral absorption, prolonging systemic exposure, and ensuring more predictable drug levels. While phase III trials of this compound in combination with 5-FU did not ultimately lead to its approval for major indications like colorectal cancer, the study of this compound has provided a comprehensive blueprint for DPD inhibition as a strategy to modulate fluoropyrimidine therapy. The technical data and methodologies established during its development remain highly valuable for researchers in oncology and drug metabolism.
References
- 1. 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine dehydrogenase (DPD) rapidly regenerates after inactivation by this compound (GW776C85) in primary and metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
The Discovery and Developmental Odyssey of Eniluracil: A Technical Guide
An In-depth Review of a Potent Dihydropyrimidine Dehydrogenase Inactivator
Executive Summary
Eniluracil (5-ethynyluracil), a novel uracil analogue, was developed as a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). The co-administration of this compound with 5-FU was designed to circumvent the pharmacokinetic variability of 5-FU, enhance its oral bioavailability to nearly 100%, and improve its therapeutic index.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and the ultimate clinical outcome of the this compound/5-FU combination. It is intended for researchers, scientists, and drug development professionals interested in fluoropyrimidine pharmacology and the challenges of drug development.
Introduction: The Rationale for DPD Inhibition
5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors since its development in 1957, has long been hampered by its unpredictable pharmacokinetic profile.[3] Administered intravenously, 5-FU has a short plasma half-life of 8-14 minutes due to rapid catabolism by DPD, primarily in the liver.[4] This rapid clearance necessitates continuous infusion schedules to maintain therapeutic drug concentrations, which are cumbersome and costly for patients.[1] Furthermore, oral administration of 5-FU is unreliable due to erratic and incomplete absorption, largely due to first-pass metabolism by DPD in the gut wall and liver.
The activity of DPD varies significantly among individuals, leading to unpredictable 5-FU exposure and a narrow therapeutic window. Patients with low DPD activity are at risk of severe, life-threatening toxicity, while those with high DPD activity may experience reduced therapeutic efficacy. This compound was rationally designed by scientists at Glaxo Wellcome (now GlaxoSmithKline) to address these limitations by irreversibly inactivating DPD.
Mechanism of Action
This compound is a structural analogue of uracil and acts as a mechanism-based inactivator, or "suicide substrate," for DPD. The inactivation process involves the covalent binding of this compound to the enzyme's active site, leading to its irreversible inhibition.
Figure 1: Mechanism of Action of this compound.
By inhibiting DPD, this compound dramatically alters the pharmacokinetics of co-administered 5-FU. Catabolism is blocked, leading to:
-
Increased Bioavailability: Oral bioavailability of 5-FU approaches 100%.
-
Prolonged Half-Life: The plasma half-life of 5-FU is extended from minutes to several hours.
-
Reduced Clearance: Systemic clearance of 5-FU is significantly decreased.
-
Shift in Elimination: Elimination of 5-FU shifts from hepatic metabolism to renal excretion.
This modulation of 5-FU's pharmacokinetics allows for predictable and sustained plasma concentrations with oral administration, mimicking a continuous intravenous infusion.
Preclinical Development
Preclinical studies in various rodent models demonstrated the potential of this compound to enhance the therapeutic profile of 5-FU.
-
DPD Inactivation: Low, non-toxic doses of this compound were shown to inactivate over 99% of endogenous DPD activity.
-
Improved Efficacy: In rodent tumor models, pretreatment with this compound significantly increased the antitumor efficacy of 5-FU.
-
Enhanced Therapeutic Index: this compound was found to increase the therapeutic index of 5-FU by up to six-fold in three different rodent tumor models. This was attributed to a greater dose reduction of 5-FU required to achieve a given level of toxicity compared to the dose reduction needed for equivalent antitumor effect.
-
Toxicity Profile: this compound alone was neither toxic nor possessed antiproliferative activity. Preclinical toxicology studies in rats helped to establish a safe starting dose for clinical trials and to identify potential target organs for toxicity.
Clinical Development
The clinical development of this compound in combination with 5-FU progressed through Phase I, II, and III trials, initially showing considerable promise.
Phase I Studies: Pharmacokinetics and Dose-Finding
Phase I trials were designed to determine the safety, pharmacokinetics, and pharmacodynamics of the this compound/5-FU combination. These studies confirmed the profound effect of this compound on 5-FU's pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of 5-FU With and Without this compound
| Parameter | 5-FU Alone (IV Bolus) | 5-FU with this compound (Oral) | Fold Change | Reference |
| Half-life (t1/2) | 8-14 minutes | >5 hours | ~20-fold increase | |
| Clearance (CL) | High | ~22-fold decrease | ~22-fold decrease | |
| Bioavailability | 0-80% (oral) | ~100% (oral) | N/A |
Data are approximate and compiled from multiple studies.
Dose-limiting toxicities (DLTs) were identified for different dosing schedules. For a 5-day schedule every 28 days, myelosuppression was the DLT, whereas for a 28-day continuous schedule, diarrhea was dose-limiting. These studies established recommended Phase II doses for various regimens.
Phase II Studies: Efficacy in Various Cancers
Phase II trials evaluated the efficacy and safety of the this compound/5-FU combination in patients with various solid tumors, primarily colorectal, breast, and pancreatic cancers.
Table 2: Summary of Phase II Clinical Trial Results for this compound/5-FU
| Cancer Type | Patient Population | Dosing Schedule | Objective Response Rate (ORR) | Key Findings & Reference |
| Colorectal Cancer | Previously Untreated | 28-day oral this compound/5-FU | ~13-21% | Showed activity comparable to IV 5-FU regimens with a favorable toxicity profile. |
| Breast Cancer | Heavily Pretreated | 28-day oral this compound/5-FU | 16% | Demonstrated activity in a heavily pretreated population. |
| Breast Cancer | Capecitabine-refractory | Weekly oral this compound/5-FU/leucovorin | 30% | Showed promising activity in patients who had rapidly progressed on capecitabine. |
| Pancreatic Cancer | Previously Untreated | 5-day oral 5-FU with 7-day this compound | 8% | Limited activity with significant toxicity. |
| Pancreatic Cancer | Previously Treated | 5-day oral 5-FU with 7-day this compound | 2% | Limited activity with significant toxicity. |
The results from Phase II trials in colorectal and breast cancer were encouraging, showing response rates in line with existing therapies but with the convenience of an all-oral regimen and a generally manageable toxicity profile. The low incidence of hand-foot syndrome was a notable advantage over continuous infusion 5-FU. However, the results in pancreatic cancer were disappointing, with limited efficacy and substantial toxicity.
Phase III Trials and Clinical Failure
Based on the promising Phase II data in colorectal cancer, large, multicenter Phase III trials were initiated to compare the all-oral this compound/5-FU regimen to the standard intravenous 5-FU/leucovorin (Mayo Clinic regimen). The primary endpoint of these trials was overall survival.
Despite the promising earlier results, the Phase III trials failed to meet their primary endpoint of demonstrating equivalence in overall survival to the standard IV 5-FU/leucovorin regimen in patients with metastatic colorectal cancer.
Analysis of Phase III Trial Failure
The failure of the Phase III trials was a significant setback. Subsequent analysis has pointed to a critical flaw in the trial design: the fixed high ratio of this compound to 5-FU (10:1 by weight). Preclinical studies in rats bearing colorectal tumors demonstrated that an excess of this compound significantly diminished the antitumor activity of 5-FU. In these studies, an "adequate" dose of this compound (1 mg/kg) followed by 5-FU (5 mg/kg) resulted in an 88% complete tumor regression rate. In contrast, when an "excess" dose of this compound (25 mg/kg) was administered with the same dose of 5-FU, the complete regression rate dropped to 25%. It is hypothesized that at high concentrations, this compound may compete with 5-FU for the enzymes involved in its anabolic activation to cytotoxic nucleotides, thereby antagonizing its therapeutic effect.
Figure 2: Hypothesized Antagonism at High this compound to 5-FU Ratios.
Experimental Protocols
Measurement of Dihydropyrimidine Dehydrogenase (DPD) Activity
The activity of DPD is typically measured in peripheral blood mononuclear cells (PBMCs) as a surrogate for systemic DPD activity.
Figure 3: Workflow for DPD Activity Assay in PBMCs.
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis: The isolated PBMCs are lysed to release cellular contents, including the DPD enzyme.
-
Enzymatic Reaction: The cell lysate is incubated with a radiolabeled substrate (e.g., [14C]5-FU or [3H]thymine) and the cofactor NADPH at 37°C.
-
Separation: The reaction is stopped, and the radiolabeled substrate and its catabolite are separated using high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled catabolite is quantified using a radioisotope detector (e.g., liquid scintillation counter).
-
Calculation: DPD activity is expressed as the rate of catabolite formation per unit of protein per unit of time (e.g., nmol/mg protein/hour).
Positron Emission Tomography (PET) Imaging
PET imaging with 18F-labeled 5-FU (18F-5-FU) was used to non-invasively study the in vivo effects of this compound on 5-FU pharmacokinetics in tumors and normal tissues.
Methodology:
-
Radiotracer Administration: Patients are administered a tracer dose of 18F-5-FU.
-
Dynamic PET Scanning: Dynamic PET imaging is performed over a specified time to measure the uptake and clearance of the radiotracer in various tissues, including the tumor and liver.
-
Data Analysis: Time-activity curves are generated for different regions of interest to determine pharmacokinetic parameters such as tissue uptake, retention, and half-life of the radiotracer.
-
Study Design: In the context of this compound development, PET scans were performed before and after this compound administration to directly visualize its effect on 5-FU distribution and metabolism.
Synthesis of this compound
The synthesis of this compound (5-ethynyluracil) has been accomplished through various methods, with the Sonogashira coupling being a key step in a scalable process.
Figure 4: Synthetic Pathway for this compound via Sonogashira Coupling.
General Procedure for Sonogashira Coupling:
-
Reaction Setup: 5-Iodouracil is dissolved in a suitable solvent (e.g., DMF or an amine) under an inert atmosphere.
-
Catalyst Addition: A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) are added to the reaction mixture.
-
Alkyne Addition: Trimethylsilylacetylene is added as the terminal alkyne.
-
Base Addition: A base (e.g., triethylamine) is added to facilitate the reaction.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
Workup and Purification: The reaction mixture is worked up to remove the catalysts and other reagents, and the intermediate product, 5-(trimethylsilylethynyl)uracil, is purified.
-
Deprotection: The trimethylsilyl protecting group is removed by treatment with a base, such as sodium hydroxide, followed by acidification to yield this compound.
Conclusion and Future Perspectives
The development of this compound represents a landmark in the rational design of a drug to modulate the pharmacology of a widely used chemotherapeutic agent. While the initial preclinical and early clinical data were highly promising, the failure of the pivotal Phase III trials underscores the complexities of drug development and the critical importance of dose and schedule optimization. The hypothesis that an excess of this compound antagonized the efficacy of 5-FU provides a valuable lesson for future development of combination therapies involving enzyme inhibitors.
Despite its initial failure, the story of this compound is not necessarily over. The concept of DPD inhibition remains a valid strategy to improve fluoropyrimidine therapy. There is renewed interest in exploring this compound at different, potentially more optimal, ratios with 5-FU or in combination with other fluoropyrimidines like capecitabine. The extensive body of knowledge generated during the development of this compound continues to be a valuable resource for the oncology and pharmacology communities.
References
- 1. A possible cause and remedy for the clinical failure of 5-fluorouracil plus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fennecpharma.com [fennecpharma.com]
- 3. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
Eniluracil (5-ethynyluracil) chemical structure and properties
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of eniluracil (5-ethynyluracil), a potent inactivator of dihydropyrimidine dehydrogenase (DPD). The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Chemical Structure and Properties
This compound, also known as 5-ethynyluracil, is a synthetic uracil analogue. Its chemical structure is characterized by an ethynyl group at the 5th position of the pyrimidine ring. This modification is crucial for its mechanism of action.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-ethynyl-1H-pyrimidine-2,4-dione | [1] |
| Synonyms | 5-Ethynyluracil, 776C85, GW776C85 | [2][3] |
| Molecular Formula | C₆H₄N₂O₂ | [2] |
| Molecular Weight | 136.11 g/mol | [1] |
| CAS Number | 59989-18-3 | |
| SMILES | C#CC1=CNC(=O)NC1=O | |
| InChI Key | JOZGNYDSEBIJDH-UHFFFAOYSA-N | |
| Physical State | Solid | |
| Water Solubility | 0.254 mg/mL (Predicted) | |
| logP | -0.91 (Predicted) | |
| pKa (Strongest Acidic) | 8.54 (Predicted) | |
| pKa (Strongest Basic) | -6.4 (Predicted) | |
| Solubility | DMF: 10 mg/mL, DMSO: 25 mg/mL, DMSO:PBS (pH 7.2) (1:7): 0.12 mg/mL |
Mechanism of Action: Irreversible DPD Inhibition
This compound is a mechanism-based irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). DPD is responsible for the rapid breakdown of over 80% of administered 5-FU into inactive metabolites. By inactivating DPD, this compound significantly alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and reduced clearance. This modulation of 5-FU metabolism is intended to enhance its antitumor efficacy and reduce variability in patient response.
The following diagram illustrates the metabolic pathway of 5-FU and the inhibitory action of this compound.
References
Eniluracil Analogues and Their Enzymatic Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eniluracil (5-ethynyluracil) is a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2] By irreversibly inhibiting DPD, this compound significantly alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and reduced clearance.[1][3] This modulation of 5-FU metabolism enhances its therapeutic efficacy and mitigates some of the toxic side effects associated with high doses of the chemotherapeutic agent. This technical guide provides an in-depth overview of this compound analogues, their enzymatic inhibitory activity against DPD, and the experimental methodologies used for their evaluation.
Mechanism of Action: DPD Inhibition
DPD is responsible for the breakdown of over 80% of administered 5-FU into its inactive metabolite, dihydrofluorouracil (DHFU).[4] this compound, a structural analogue of uracil, acts as a suicide inhibitor of DPD. The ethynyl group at the 5-position of the uracil ring is key to its mechanism. Following the initial steps of the normal catalytic reaction, a reactive intermediate is formed that covalently and irreversibly binds to the active site of the enzyme, leading to its inactivation. This complete and prolonged inactivation of DPD allows for more consistent and predictable systemic exposure to 5-FU, even with oral administration.
Structure-Activity Relationship of this compound Analogues
Further research into analogues would likely explore modifications of the ethynyl group to modulate reactivity and selectivity, as well as substitutions at other positions of the pyrimidine ring to enhance binding affinity and pharmacokinetic properties. The following table is a representative template for how such data would be presented.
Data Presentation: DPD Inhibitory Activity of this compound and Hypothetical Analogues
| Compound | R-Group (at C5) | DPD IC50 (nM) | Reference |
| This compound | -C≡CH | 14 | --INVALID-LINK-- |
| Analogue 1 | -C≡C-CH3 | Data not available | - |
| Analogue 2 | -CH=CH2 | Data not available | - |
| Analogue 3 | -C≡C-CH2OH | Data not available | - |
| Analogue 4 | -Br | Data not available | - |
Note: The IC50 value for this compound is provided as a reference. Data for analogues are hypothetical and for illustrative purposes due to the lack of publicly available, comprehensive SAR studies.
Experimental Protocols
Synthesis of 5-Alkynyluracil Derivatives (this compound Analogues)
A general method for the synthesis of 5-alkynyl-substituted uracil derivatives involves a palladium-catalyzed Sonogashira cross-coupling reaction.
Materials:
-
5-Bromouracil
-
Terminal acetylene of choice
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
Procedure:
-
To a solution of 5-bromouracil in anhydrous DMF, add the terminal acetylene, CuI, and the palladium catalyst.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography to yield the desired 5-alkynyluracil derivative.
Dihydropyrimidine Dehydrogenase (DPD) Enzymatic Activity Assays
This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DPD-catalyzed reduction of a substrate.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or tissue homogenate as a source of DPD
-
Reaction buffer (e.g., potassium phosphate buffer with EDTA and dithiothreitol)
-
NADPH
-
Substrate (e.g., 5-fluorouracil or thymine)
-
This compound analogue (inhibitor)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Isolate PBMCs or prepare a cytosolic fraction from the tissue of interest.
-
Pre-incubate the enzyme preparation with various concentrations of the this compound analogue for a defined period.
-
Initiate the enzymatic reaction by adding the substrate and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH consumption to determine DPD activity.
-
Determine the IC50 value of the inhibitor by plotting the percentage of DPD inhibition against the logarithm of the inhibitor concentration.
This highly sensitive method measures the conversion of a radiolabeled substrate to its product.
Materials:
-
DPD enzyme source (as above)
-
[6-14C]5-Fluorouracil ([14C]5-FU) or other suitable radiolabeled substrate
-
Reaction buffer
-
NADPH
-
This compound analogue (inhibitor)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Pre-incubate the enzyme preparation with the this compound analogue.
-
Initiate the reaction by adding [14C]5-FU and NADPH.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding ethanol).
-
Separate the substrate and the product (dihydro-[14C]5-FU) using HPLC.
-
Quantify the amount of radioactive product formed using a radioactivity detector.
-
Calculate the DPD activity and the inhibitory effect of the analogue.
Visualizations
Signaling Pathway of 5-FU Metabolism and DPD Inhibition
References
- 1. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ethynyluracil (776C85): inactivation of dihydropyrimidine dehydrogenase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of fluorinated pyrimidines: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Role of Eniluracil in Modulating 5-Fluorouracil Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of eniluracil in modulating the metabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. This compound is a potent, orally active, and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU. By inactivating DPD, this compound significantly alters the pharmacokinetic profile of 5-FU, leading to increased bioavailability, prolonged half-life, and a shift in its primary route of elimination from hepatic metabolism to renal excretion. This modulation aims to enhance the therapeutic efficacy of 5-FU, reduce its pharmacokinetic variability, and potentially overcome mechanisms of drug resistance. This document will detail the mechanism of action, present key quantitative data from clinical studies, outline relevant experimental protocols, and provide visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for several decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers.[1] Its efficacy is, however, hampered by significant inter- and intra-patient variability in its pharmacokinetic profile, primarily due to unpredictable and often incomplete oral bioavailability and rapid catabolism.[2][3] More than 80% of an administered dose of 5-FU is rapidly broken down by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites.[4][5] The activity of DPD can vary significantly among individuals, leading to inconsistent systemic exposure to 5-FU and a narrow therapeutic index.
This compound (5-ethynyluracil) was developed to address these limitations by specifically targeting and irreversibly inactivating DPD. This guide explores the biochemical modulation of 5-FU metabolism by this compound, providing a comprehensive resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action of this compound
This compound is a uracil analogue that acts as a mechanism-based inhibitor of DPD. The primary mechanism involves the irreversible inactivation of the DPD enzyme. This inhibition prevents the first and rate-limiting step in the catabolism of 5-FU, which is its conversion to dihydrofluorouracil (DHFU).
The consequences of DPD inhibition by this compound are profound:
-
Increased Bioavailability of Oral 5-FU: By preventing first-pass metabolism in the liver, this compound increases the oral bioavailability of 5-FU to nearly 100%.
-
Prolonged Half-Life and Reduced Clearance: The half-life of 5-FU is significantly extended, from approximately 8-22 minutes to over 4.5 hours, and its plasma clearance is reduced by more than 20-fold.
-
Shift in Elimination Pathway: With DPD-mediated catabolism blocked, the primary route of 5-FU elimination shifts from hepatic metabolism to renal excretion.
-
Linear and Predictable Pharmacokinetics: The co-administration of this compound with 5-FU results in a more predictable and linear pharmacokinetic profile, which can simplify dosing and potentially improve safety and efficacy.
Quantitative Data on Pharmacokinetic Modulation
The co-administration of this compound with 5-FU leads to significant and quantifiable changes in the pharmacokinetic parameters of 5-FU. The following tables summarize key data from clinical trials.
Table 1: Pharmacokinetic Parameters of 5-Fluorouracil (5-FU) With and Without this compound
| Parameter | 5-FU Alone (IV) | Oral 5-FU with this compound | Fold Change | Reference(s) |
| Oral Bioavailability | N/A (erratic) | ~100% | - | |
| Half-life (t½) | 8-22 minutes | 4.5 - 6.5 hours | 8-30 fold increase | |
| Plasma Clearance (CL) | High and variable | >20-fold decrease | >20-fold decrease | |
| Area Under the Curve (AUC) | Highly variable | Predictable and dose-proportional | - |
Table 2: Comparative Pharmacokinetics of Continuous Venous Infusion (CVI) 5-FU vs. Oral 5-FU with this compound
| Parameter | CVI 5-FU (300 mg/m²/day) | Oral this compound/5-FU (10:1 mg/m² BID) | p-value | Reference |
| Mean Steady-State Plasma Concentration (Css) | 104 ± 45 ng/mL | 38.1 ± 7.7 ng/mL | < 0.00001 | |
| Area Under the Curve (AUC144-168h) | 2,350 ± 826 ng·h/mL | 722 ± 182 ng·h/mL | < 0.00001 |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature concerning the interaction of this compound and 5-FU.
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This assay is crucial for determining the inhibitory activity of this compound on the DPD enzyme.
Objective: To measure the in vitro or ex vivo activity of DPD in the presence and absence of this compound.
General Procedure (Radioenzymatic Assay):
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) or tumor tissue homogenates are prepared and the protein concentration is determined.
-
Reaction Mixture: The reaction mixture typically contains the cell lysate or tissue homogenate, a buffer solution, NADPH as a cofactor, and radiolabeled 5-FU (e.g., [6-³H]5-FU).
-
Incubation: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a specified period.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid.
-
Separation of Metabolites: The substrate (5-FU) and its catabolite (DHFU) are separated using high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled DHFU produced is quantified using a scintillation counter.
-
Data Analysis: DPD activity is expressed as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein). The inhibitory effect of this compound is determined by comparing the DPD activity in samples with and without the inhibitor.
Pharmacokinetic Analysis of 5-FU and this compound
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of 5-FU when co-administered with this compound.
Objective: To determine the pharmacokinetic parameters of 5-FU and this compound in plasma or serum.
General Procedure (LC-MS/MS):
-
Sample Collection: Blood samples are collected from subjects at various time points after drug administration.
-
Plasma/Serum Separation: Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: A protein precipitation step is typically performed to remove proteins from the plasma/serum sample. An internal standard (e.g., 5-bromouracil) is added to each sample.
-
Chromatographic Separation: The prepared samples are injected into a liquid chromatography system. A C18 column is commonly used to separate 5-FU, this compound, and the internal standard.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The analytes are typically monitored using multiple reaction monitoring (MRM) mode.
-
Data Analysis: The concentrations of 5-FU and this compound in each sample are determined by comparing the peak area ratios of the analytes to the internal standard against a standard curve. Pharmacokinetic parameters such as AUC, Cmax, t½, and clearance are then calculated using appropriate software.
Cytotoxicity Assay
Cytotoxicity assays are performed to evaluate the effect of this compound on the anticancer activity of 5-FU in cancer cell lines.
Objective: To determine the concentration of 5-FU that inhibits cell growth by 50% (IC50) in the presence and absence of this compound.
General Procedure (MTT Assay):
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of 5-FU, with or without a fixed concentration of this compound, for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic pathways of 5-Fluorouracil (5-FU).
Caption: Generalized experimental workflow for this compound/5-FU studies.
Discussion and Future Directions
The co-administration of this compound with 5-FU represents a rational and well-defined strategy to modulate the pharmacokinetics of a classic chemotherapeutic agent. By irreversibly inhibiting DPD, this compound transforms 5-FU into a drug with nearly 100% oral bioavailability and a more predictable, linear pharmacokinetic profile. This approach has the potential to simplify treatment regimens, reduce inter-patient variability, and possibly enhance the therapeutic index of 5-FU.
Despite the compelling scientific rationale and promising early-phase clinical data, the combination of this compound and 5-FU has faced challenges in later-stage clinical development. Some studies have suggested that the ratio of this compound to 5-FU may be a critical factor, with an excess of this compound potentially diminishing the antitumor activity of 5-FU. Further research is warranted to optimize the dosing and scheduling of this combination.
Future directions in this field may include:
-
Investigating alternative dosing schedules and ratios of this compound to 5-FU to maximize efficacy and minimize toxicity.
-
Exploring the combination of this compound and 5-FU with other targeted therapies or immunotherapies.
-
Utilizing pharmacokinetic and pharmacodynamic modeling to personalize dosing strategies for individual patients.
-
Identifying predictive biomarkers beyond DPD status that may indicate which patients are most likely to benefit from this combination therapy.
Conclusion
This compound is a potent and specific modulator of 5-FU metabolism through the irreversible inhibition of DPD. This modulation leads to a more favorable and predictable pharmacokinetic profile for 5-FU, enabling effective oral administration. While challenges remain in translating these pharmacological advantages into superior clinical outcomes in all settings, the study of this compound has provided invaluable insights into the clinical pharmacology of fluoropyrimidines and continues to be an important area of research in oncology drug development.
References
- 1. Comparative pharmacokinetic study of continuous venous infusion fluorouracil and oral fluorouracil with this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fennecpharma.com [fennecpharma.com]
- 3. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. cancernetwork.com [cancernetwork.com]
Eniluracil's Therapeutic Potential: An In-Depth Technical Guide to Early Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical research that established the therapeutic potential of eniluracil as a modulator of 5-fluorouracil (5-FU) chemotherapy. This compound, an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), was developed to enhance the efficacy and improve the safety profile of 5-FU, a cornerstone of cancer treatment. This document details the mechanism of action, key experimental findings, and the methodologies employed in foundational in vitro and in vivo studies.
Core Mechanism of Action: Dihydropyrimidine Dehydrogenase (DPD) Inhibition
This compound's primary mechanism of action is the potent and irreversible inactivation of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] Over 80% of administered 5-FU is normally degraded by DPD in the liver and other tissues, leading to a short plasma half-life and variable bioavailability when administered orally.[1] By inhibiting DPD, this compound prevents the breakdown of 5-FU, thereby increasing its plasma concentrations, prolonging its half-life, and enhancing its oral bioavailability to nearly 100%.[2] This modulation of 5-FU's pharmacokinetics allows for more consistent and sustained exposure of tumor cells to the cytotoxic effects of 5-FU.
Preclinical In Vitro Studies: Potentiation of 5-FU Cytotoxicity
Early in vitro studies were crucial in demonstrating this compound's ability to enhance the cytotoxic effects of 5-FU in cancer cell lines. These studies established that this compound itself possesses no intrinsic antiproliferative activity but acts as a powerful modulator of 5-FU's efficacy, particularly in cells with high basal DPD activity.
Quantitative Data from In Vitro Cytotoxicity Assays
The co-administration of this compound with 5-FU resulted in a significant increase in the cytotoxicity of 5-FU in various human cancer cell lines. The potentiation of 5-FU's activity was observed to be between one- and five-fold in cell lines treated with the combination compared to 5-FU alone.
| Cell Line Type | Fold-Increase in 5-FU Cytotoxicity with this compound | Reference |
| Human Cancer Cell Lines | 1 to 5-fold | |
| MIAPaCa-2 (Pancreas Tumor) | 2.0-fold | |
| HuTu80 (Duodenum Tumor) | 1.5-fold |
Experimental Protocols
2.2.1. Cell Lines and Culture
-
Cell Lines: A variety of human cancer cell lines were utilized, including those known to have high levels of DPD expression, such as MIAPaCa-2 (pancreas) and HuTu80 (duodenum).
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.
2.2.2. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, they were treated with varying concentrations of 5-FU, either alone or in combination with a fixed concentration of this compound (or uracil as a DPD substrate competitor). Control wells received vehicle only.
-
Incubation: The plates were incubated for a period of 72 to 96 hours to allow for the cytotoxic effects of the drugs to manifest.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Formazan Solubilization: After a further incubation period (typically 2-4 hours), the formazan crystals formed by viable cells were solubilized using a solubilizing agent (e.g., DMSO, acidified isopropanol).
-
Absorbance Reading: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) was determined from the dose-response curves.
2.2.3. Dihydropyrimidine Dehydrogenase (DPD) Activity Assay (Radioenzymatic Assay)
-
Cell Lysate Preparation: Cytosolic extracts from the cancer cell lines were prepared by homogenization and centrifugation.
-
Reaction Mixture: The reaction mixture contained the cell lysate, a radiolabeled substrate (e.g., [6-³H]5-fluorouracil), and a buffer solution.
-
Incubation: The reaction was initiated and incubated at 37°C for a specified time.
-
Reaction Termination: The reaction was stopped by the addition of a quenching agent.
-
Separation of Substrate and Metabolite: The unmetabolized substrate and the radiolabeled metabolite were separated using techniques such as high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled metabolite was quantified using a scintillation counter.
-
Calculation of DPD Activity: DPD activity was expressed as the rate of metabolite formation per unit of time per milligram of protein (e.g., pmol/min/mg protein).
Preclinical In Vivo Studies: Enhanced Antitumor Efficacy and Therapeutic Index
In vivo studies using rodent tumor models provided compelling evidence of this compound's ability to significantly enhance the antitumor efficacy of 5-FU and improve its therapeutic index.
Quantitative Data from In Vivo Tumor Models
Pretreatment with this compound demonstrated a marked improvement in the therapeutic outcomes of 5-FU treatment in various rodent models of cancer.
| Animal Model | Tumor Type | Key Findings | Reference |
| Rats | Advanced Colorectal Carcinoma | Increased antitumor efficacy of 5-FU. | |
| Rodent Models | Various Tumors | Up to a six-fold increase in the therapeutic index of 5-FU. |
Experimental Protocols
3.2.1. Animal Models and Tumor Implantation
-
Animal Strains: Commonly used rodent strains included rats (e.g., Fischer 344) and nude mice (for xenografts).
-
Tumor Models: Studies utilized transplantable tumor models, such as nitrosoguanidine-induced rat colonic carcinoma, or human tumor xenografts (e.g., SC-1-NU gastric carcinoma).
-
Implantation: Tumor cells or fragments were implanted subcutaneously or at a specific organ site (e.g., liver) in the host animals.
3.2.2. Dosing and Administration
-
This compound Administration: this compound was typically administered orally (p.o.) or intraperitoneally (i.p.) prior to 5-FU treatment to ensure adequate DPD inhibition.
-
5-FU Administration: 5-FU was administered either orally or intravenously (i.v.).
-
Dosing Regimen: A typical regimen involved daily administration of both drugs for a specified period (e.g., 5-10 consecutive days).
3.2.3. Evaluation of Antitumor Efficacy and Toxicity
-
Tumor Growth Measurement: Tumor size was measured regularly (e.g., every other day) using calipers, and tumor volume was calculated.
-
Toxicity Assessment: Animal body weight was monitored as a general indicator of toxicity. Hematological parameters and signs of distress were also observed.
-
Therapeutic Index Calculation: The therapeutic index was determined by comparing the antitumor efficacy at a given dose to the host toxicity at that same dose.
Signaling Pathways and Experimental Workflows
Mechanism of 5-FU Action and Modulation by this compound
The primary cytotoxic mechanism of 5-FU involves the inhibition of thymidylate synthase (TS) by its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). This inhibition disrupts the synthesis of thymidine, an essential precursor for DNA replication, leading to cell death. This compound, by preventing the degradation of 5-FU, increases the intracellular pool of 5-FU available for conversion to FdUMP, thereby enhancing the inhibition of TS.
References
Eniluracil's Profound Impact on Pyrimidine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eniluracil (5-ethynyluracil) is a potent, mechanism-based, and irreversible inactivator of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the pyrimidine catabolism pathway.[1][2][3] This technical guide provides an in-depth analysis of this compound's effect on pyrimidine degradation, with a focus on its implications for cancer therapy, particularly in combination with the fluoropyrimidine chemotherapeutic agent 5-fluorouracil (5-FU). By completely inactivating DPD, this compound dramatically alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and a shift in its primary elimination route from hepatic metabolism to renal excretion.[1][4] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to Pyrimidine Catabolism and Dihydropyrimidine Dehydrogenase (DPD)
The catabolism of pyrimidines, such as uracil and thymine, is a crucial metabolic process for nucleotide homeostasis. This degradation occurs primarily through a three-step reductive pathway. The initial and rate-limiting step is catalyzed by dihydropyrimidine dehydrogenase (DPD), an enzyme encoded by the DPYD gene. DPD reduces uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively. These products are further metabolized by dihydropyrimidinase and β-ureidopropionase to β-alanine and β-aminoisobutyrate, which can then be excreted or enter other metabolic pathways.
DPD is also the primary enzyme responsible for the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU). The high and variable activity of DPD in the population leads to erratic oral bioavailability and unpredictable toxicity of 5-FU. This compound was developed to address this variability by potently and irreversibly inhibiting DPD.
Mechanism of Action of this compound
This compound acts as a mechanism-based inactivator of DPD. This means that the enzyme itself converts this compound into a reactive species that then covalently binds to and irreversibly inactivates the enzyme. This complete and sustained inhibition of DPD forms the basis of its clinical application. While its primary target is DPD, this compound has also been shown to competitively inhibit uridine phosphorylase (UP), an enzyme involved in the anabolic activation of 5-FU, with an IC50 of 0.375 mM. This secondary effect may have implications for the optimal scheduling of this compound and 5-FU administration.
Quantitative Effects of this compound on Pyrimidine Catabolism and 5-FU Pharmacokinetics
The administration of this compound leads to profound and measurable changes in pyrimidine metabolite levels and the pharmacokinetic profile of co-administered 5-FU.
Inhibition of DPD Activity
This compound treatment results in the complete and rapid inactivation of DPD activity in both peripheral blood mononuclear cells (PBMCs) and tumor tissues.
| Tissue/Cell Type | DPD Activity without this compound (pmol/min/mg protein) | DPD Activity with this compound (pmol/min/mg protein) | Reference |
| Colorectal Tumors | 30 - 92 | Not Detectable | |
| Peripheral Blood Mononuclear Cells (PBMCs) | 265 - 494 (median: 366.5) | Not Detectable | |
| Normal Liver | 243 ± 24 | Not Detectable | |
| Metastatic Colorectal Cancer | 119 ± 19 | Not Detectable |
Table 1: Effect of this compound on Dihydropyrimidine Dehydrogenase (DPD) Activity.
Alterations in Pyrimidine Metabolite Levels
The inactivation of DPD by this compound leads to a significant accumulation of its substrate, uracil, in the plasma.
| Parameter | Pre-Eniluracil | Post-Eniluracil | Reference |
| Plasma Uracil Concentration | < 0.2 µM (median) | 27.76 µM (median) | |
| Serum Uracil Concentration | Undetectable | 2700 ± 170 ng/mL |
Table 2: Effect of this compound on Plasma and Serum Uracil Concentrations.
Impact on 5-FU Pharmacokinetics
This compound dramatically alters the pharmacokinetic profile of 5-FU, transforming it into a drug with predictable oral bioavailability and reduced clearance.
| Pharmacokinetic Parameter | 5-FU Alone (IV) | Oral 5-FU with this compound | Fold Change | Reference |
| Bioavailability | N/A (IV) | ~100% | N/A | |
| Half-life (t½) | ~11 minutes | 4 - 6 hours | ~20-fold increase | |
| Clearance (CL) | High and variable | 46 - 58 mL/min/m² | ~22 to 52-fold decrease | |
| Steady-State Plasma Concentration (Cp) | 104 ± 45 ng/mL (300 mg/m² CVI) | 38.1 ± 7.7 ng/mL (10:1 mg/m² BID) | ~3-fold lower with oral regimen | |
| Area Under the Curve (AUC) | 2,350 ± 826 ng·h/mL (144-168h) | 722 ± 182 ng·h/mL (144-168h) | ~3-fold lower with oral regimen |
Table 3: Comparative Pharmacokinetics of 5-Fluorouracil (5-FU) with and without this compound.
Signaling Pathways and Experimental Workflows
Reductive Pyrimidine Catabolism Pathway
The following diagram illustrates the reductive pathway of pyrimidine catabolism and the point of inhibition by this compound.
Caption: Reductive pathway of pyrimidine catabolism and this compound's point of action.
Experimental Workflow: DPD Activity Assay in PBMCs
The following diagram outlines a typical workflow for measuring DPD activity in peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for determining DPD activity in PBMCs.
Experimental Protocols
DPD Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is based on methodologies described in the literature for measuring DPD activity using a radioenzymatic assay.
5.1.1. Materials and Reagents
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
[¹⁴C]5-fluorouracil ([¹⁴C]5-FU)
-
NADPH
-
MgCl₂
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate
-
Scintillation cocktail
-
Bovine serum albumin (BSA) standards
-
Bradford reagent
-
HPLC system with a radioactivity detector
5.1.2. PBMC Isolation
-
Collect whole blood in heparinized tubes.
-
Dilute the blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the interface.
-
Carefully collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells twice with PBS, centrifuging at 100-200 x g for 10 minutes for each wash.
-
Resuspend the final PBMC pellet and store at -80°C until use.
5.1.3. Enzyme Reaction
-
Thaw the PBMC pellet and lyse the cells by sonication or freeze-thaw cycles in potassium phosphate buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (cytosolic fraction).
-
Determine the protein concentration of the cytosol using the Bradford assay with BSA as a standard.
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), NADPH, MgCl₂, and [¹⁴C]5-FU.
-
Initiate the reaction by adding a known amount of cytosolic protein to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold TCA.
5.1.4. Analysis
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Extract the supernatant containing [¹⁴C]5-FU and its metabolites with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate [¹⁴C]5-FU from its radiolabeled metabolites.
-
Quantify the amount of radiolabeled metabolite formed using an in-line radioactivity detector.
-
Calculate the DPD activity as pmol of metabolite formed per minute per mg of protein.
Quantification of Uracil and Dihydrouracil in Plasma by HPLC-UV
This protocol is a summary of methods developed for the analysis of endogenous pyrimidines in plasma.
5.2.1. Materials and Reagents
-
Uracil and dihydrouracil analytical standards
-
Internal standard (e.g., 5-fluorouracil or a stable isotope-labeled analog)
-
Solid-phase extraction (SPE) cartridges
-
Methanol, acetonitrile, and other HPLC-grade solvents
-
Potassium phosphate buffer
-
HPLC system with a UV detector
5.2.2. Sample Preparation
-
Collect blood in EDTA tubes and centrifuge to obtain plasma.
-
To a known volume of plasma, add the internal standard.
-
Perform protein precipitation, for example, with a high concentration of ammonium sulfate.
-
Centrifuge and collect the supernatant.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge with methanol and water, load the sample, wash with a weak solvent, and elute the analytes with a stronger solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
5.2.3. HPLC-UV Analysis
-
Inject the reconstituted sample into an HPLC system.
-
Use a reverse-phase column (e.g., SymmetryShield RP18) for separation.
-
Employ an isocratic or gradient mobile phase, typically consisting of a potassium phosphate buffer and an organic modifier like acetonitrile.
-
Set the UV detector to monitor for uracil (e.g., ~260 nm) and dihydrouracil (e.g., ~210 nm).
-
Create a calibration curve using known concentrations of uracil and dihydrouracil standards.
-
Quantify the concentrations of uracil and dihydrouracil in the plasma samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
Conclusion
This compound's irreversible inactivation of dihydropyrimidine dehydrogenase represents a significant pharmacological intervention in the pyrimidine catabolism pathway. This mechanism of action has profound implications for the clinical use of 5-fluorouracil, offering a method to overcome the pharmacokinetic variability that has historically plagued this important chemotherapeutic agent. The quantitative data clearly demonstrate the complete shutdown of DPD activity and the resultant dramatic alterations in 5-FU's pharmacokinetic profile. The detailed experimental protocols provided herein offer a foundation for researchers to accurately assess the pharmacodynamic effects of this compound and other DPD inhibitors. The continued study of this interaction is crucial for optimizing cancer chemotherapy and developing personalized treatment strategies.
References
foundational studies on eniluracil's pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eniluracil (5-ethynyluracil) is a potent, orally active, and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] Developed to modulate 5-FU's pharmacological profile, this compound's primary therapeutic goal is to enhance the efficacy and simplify the administration of 5-FU, a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[2][4] By inactivating DPD, this compound dramatically alters 5-FU's pharmacokinetics, leading to increased bioavailability, prolonged half-life, and a shift in its elimination pathway from hepatic metabolism to renal excretion. This guide provides a comprehensive overview of the foundational pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key findings from clinical investigations.
Mechanism of Action: Dihydropyrimidine Dehydrogenase Inhibition
This compound acts as a mechanism-based inactivator, or "suicide inhibitor," of dihydropyrimidine dehydrogenase (DPD). DPD is responsible for the rapid degradation of over 80% of an administered 5-FU dose into inactive metabolites. This compound's irreversible inhibition of DPD leads to a near-complete and sustained inactivation of the enzyme. This potent inhibition effectively blocks the catabolism of 5-FU, thereby increasing its systemic exposure and availability for anabolic activation to its cytotoxic metabolites.
The inhibition of DPD by this compound is highly effective, with an IC50 of 14 nM . Studies have shown that oral administration of this compound leads to complete or nearly complete inactivation of DPD activity in peripheral blood mononuclear cells, as well as in primary and metastatic colorectal tumors. This inactivation occurs rapidly, within one hour of administration, and can be sustained for an extended period. The regeneration of DPD activity is dependent on the synthesis of new enzyme, with a reported half-life of 2.6 days for DPD resynthesis.
A potential, yet significant, aspect of this compound's pharmacology is the observation that an excess of this compound relative to 5-FU may competitively inhibit the anabolic activation of 5-FU, potentially diminishing its antitumor activity. This highlights the importance of the dosing ratio and schedule of the two agents.
Pharmacokinetics and Pharmacodynamics
The co-administration of this compound profoundly alters the pharmacokinetic profile of 5-FU. By eliminating DPD-mediated first-pass metabolism, this compound increases the oral bioavailability of 5-FU to approximately 100%. This allows for consistent and predictable systemic exposure with oral administration, overcoming the erratic absorption typically seen with oral 5-FU alone.
The impact of this compound on key pharmacokinetic parameters of 5-FU is substantial. In clinical trials, this compound has been shown to increase the half-life of 5-FU by up to 20-fold and decrease its clearance by as much as 22-fold. This prolonged exposure mimics the effects of continuous intravenous infusion of 5-FU, a method often associated with improved efficacy.
The following table summarizes the key pharmacokinetic parameters of 5-FU when administered with this compound, based on data from a bioequivalence study.
Table 1: Pharmacokinetic Parameters of Oral 5-FU Administered with this compound
| Parameter | Mean Value | Intersubject Coefficient of Variation |
| Terminal Half-life (t½) | 5.5 - 5.6 hours | 23% - 33% |
| Systemic Clearance (CL/F) | 6.5 - 6.6 L/hour | 23% - 33% |
| Apparent Volume of Distribution (Vd/F) | 50.0 - 51.5 L | 23% - 33% |
| Urinary Excretion of Unchanged 5-FU (24h) | 50.8% - 56.1% | Not Reported |
Data compiled from a randomized, three-way crossover bioequivalence study of three oral dosing forms of this compound/5-FU tablets.
The pharmacodynamic effects of this compound are directly linked to the increased and prolonged exposure to 5-FU. By blocking its catabolism, more 5-FU is available to be converted into its active anabolites, which exert cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.
Clinical Studies
The combination of this compound and oral 5-FU has been evaluated in several clinical trials, primarily in patients with metastatic colorectal cancer. These studies have demonstrated the feasibility of an all-oral fluoropyrimidine regimen with a manageable toxicity profile.
Table 2: Efficacy of this compound and Oral 5-FU in Metastatic Colorectal Cancer (Phase II Studies)
| Study Population | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Previously Untreated | This compound 10 mg/m² + 5-FU 1 mg/m² BID (28-day cycle) | 13.2% | 3.4 months | 11.1 months |
| Previously Treated | This compound 10 mg/m² + 5-FU 1 mg/m² BID (28-day cycle) | 2.2% | 2.5 months | 9.0 months |
| Previously Untreated | This compound + 5-FU BID (28-day cycle) | 25% | 22.6 weeks | 59 weeks |
Data from two separate Phase II clinical trials in patients with metastatic colorectal cancer.
The primary dose-limiting toxicities observed with the this compound/5-FU combination are hematologic and gastrointestinal.
Table 3: Incidence of Grade 3/4 Toxicities with this compound and Oral 5-FU
| Adverse Event | Incidence (Grade 3/4) |
| Diarrhea | 10.2% |
| Nausea | 4.6% |
| Vomiting | 3.7% |
| Stomatitis/Mucositis | 2.8% |
| Neutropenia | 2.8% |
Preliminary safety analysis for the chronic 28-day dosing regimen, involving data from 108 patients treated in three different studies.
Experimental Protocols
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on DPD.
Materials:
-
Recombinant human DPD enzyme
-
[¹⁴C]-labeled 5-fluorouracil (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Enzyme Preparation: Dilute the recombinant human DPD enzyme to a working concentration in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer to determine the IC50 value.
-
Reaction Mixture: In microcentrifuge tubes, combine the reaction buffer, NADPH, and the desired concentration of this compound.
-
Pre-incubation: Pre-incubate the reaction mixtures containing the enzyme and inhibitor (or vehicle control) for a specified time at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the [¹⁴C]-labeled 5-fluorouracil to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acid solution (e.g., perchloric acid) or by heat inactivation.
-
Separation of Substrate and Product: Separate the unreacted [¹⁴C]-5-fluorouracil from the radiolabeled catabolites using a method such as solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled catabolites formed using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of DPD inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Protocol (Phase I Example)
The following is a summarized, representative protocol from a Phase I study of this compound and oral 5-FU.
Title: A Phase I Study of this compound, a Dihydropyrimidine Dehydrogenase Inactivator, and Oral 5-Fluorouracil in Patients with Recurrent or Advanced Head and Neck Cancer.
Objectives:
-
To determine the maximum tolerated dose (MTD) of oral 5-FU administered with a fixed dose of this compound and concurrent radiation therapy.
-
To describe the toxicities of the combination therapy.
-
To evaluate the pharmacokinetics of 5-FU in the presence of this compound.
Patient Population: Patients with recurrent, metastatic, or high-risk squamous cell carcinomas of the head and neck.
Treatment Plan:
-
This compound: Fixed dose of 20 mg administered orally twice a day (BID) for 7 consecutive days.
-
5-Fluorouracil: Oral administration on 5 consecutive days, with the initial dose at 2.5 mg/m² BID and subsequent dose escalations in patient cohorts.
-
Radiation Therapy: Concurrent with chemotherapy.
Assessments:
-
Safety: Monitoring and grading of adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Pharmacokinetics: Serial blood sampling to determine plasma concentrations of 5-FU and uracil. DPD activity in lymphocytes was also monitored.
-
Efficacy: Tumor response assessed by standard imaging criteria.
Visualizations
Caption: 5-FU metabolic pathways and the inhibitory action of this compound.
Caption: Experimental workflow for determining DPD inhibition by this compound.
Conclusion
This compound is a potent and specific inhibitor of dihydropyrimidine dehydrogenase that fundamentally alters the pharmacology of 5-fluorouracil. By preventing the rapid catabolism of 5-FU, this compound enhances its oral bioavailability to near completion, prolongs its systemic exposure, and shifts its primary route of elimination to the kidneys. These profound pharmacokinetic modifications allow for a more convenient and potentially more effective oral administration of 5-FU. Clinical studies have demonstrated the feasibility of this combination, with a manageable safety profile. The foundational pharmacological studies of this compound have provided a clear understanding of its mechanism and its significant impact on fluoropyrimidine therapy, paving the way for further research into oral cancer chemotherapy regimens.
References
Eniluracil: A Technical Guide to Studying Dihydropyrimidine Dehydrogenase (DPD) Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eniluracil (5-ethynyluracil) is a potent, orally bioavailable, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU) and other fluoropyrimidines.[1][2] By irreversibly inhibiting DPD, this compound dramatically alters the pharmacokinetic profile of 5-FU, leading to increased bioavailability, a prolonged half-life, and a shift from hepatic metabolism to renal excretion.[1][2] These properties make this compound an invaluable tool for studying DPD enzyme kinetics and for developing novel cancer therapeutic strategies. This technical guide provides an in-depth overview of the use of this compound as a tool for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation
The Impact of this compound on 5-FU Pharmacokinetics
The co-administration of this compound with 5-FU leads to significant and predictable changes in the pharmacokinetic parameters of 5-FU. The following table summarizes key quantitative data from clinical studies.
| Pharmacokinetic Parameter | 5-FU Alone (Intravenous) | 5-FU with this compound (Oral) | Fold Change | Reference(s) |
| Bioavailability | N/A (IV administration) | ~100% | N/A | [1] |
| Half-life (t½) | 10-20 minutes | 4-6 hours | ~20-fold increase | |
| Systemic Clearance | High and variable | Reduced >20-fold | >20-fold decrease | |
| Route of Elimination | >80% hepatic metabolism by DPD | ~45-75% renal excretion | Shift from hepatic to renal |
DPD Activity in the Presence of this compound
This compound administration leads to the complete and systemic inactivation of DPD activity. This has been observed in both peripheral blood mononuclear cells (PBMCs) and tumor tissues.
| Tissue Type | DPD Activity (Untreated) | DPD Activity (With this compound) | Reference(s) |
| Colorectal Tumors | 30-92 pmol/min/mg protein | Undetectable | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Median: 366.5 pmol/min/mg protein | Undetectable |
Note: DPD activity is completely inactivated within 1 hour of this compound administration.
This compound-DPD Interaction Kinetics
Experimental Protocols
DPD Activity Assay (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to measure DPD activity in cell lysates or purified enzyme preparations. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH (10 mM stock solution)
-
5-Fluorouracil (5-FU) or Thymine (10 mM stock solution)
-
Cell lysate or purified DPD enzyme
-
Microplate reader or spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH (final concentration 100 µM), and the DPD-containing sample in a microplate well or cuvette.
-
Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate (5-FU or thymine, final concentration 100 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 10-15 minutes at 30-second intervals.
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹). One unit of DPD activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Determination of Kinetic Constants (k_inact and K_I) for this compound
This protocol outlines the steps to determine the kinetic parameters of irreversible DPD inhibition by this compound.
Part A: Determination of the Apparent Rate of Inactivation (k_obs)
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In separate microplate wells, pre-incubate the DPD enzyme with each concentration of this compound for varying time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
At the end of each pre-incubation time point, initiate the DPD activity assay as described above by adding the substrate (5-FU or thymine) and NADPH.
-
Measure the initial reaction velocity for each condition.
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the apparent rate of inactivation (-k_obs).
Part B: Determination of k_inact and K_I
-
Plot the calculated k_obs values against the corresponding this compound concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors:
k_obs = (k_inact * [I]) / (K_I + [I])
Where:
-
k_obs is the apparent rate of inactivation
-
k_inact is the maximum rate of inactivation
-
[I] is the concentration of the inhibitor (this compound)
-
K_I is the inhibitor concentration at which the inactivation rate is half of k_inact.
-
-
The values for k_inact (the plateau of the curve) and K_I (the this compound concentration at half-maximal inactivation rate) can be determined from the hyperbolic fit of the data.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of irreversible DPD inactivation by this compound.
Caption: Workflow for determining DPD kinetic parameters with this compound.
Caption: Alteration of the 5-FU metabolic pathway by this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Eniluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eniluracil, also known as 5-ethynyluracil, is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU).[1][2][3] By inhibiting DPD, this compound can significantly increase the bioavailability and therapeutic efficacy of 5-FU, allowing for oral administration and more predictable patient outcomes.[3] This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, compiled from established scientific literature. The methodologies are presented to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The development of effective cancer chemotherapeutics often involves strategies to enhance the activity and reduce the toxicity of existing drugs. This compound represents a significant advancement in fluoropyrimidine-based chemotherapy by modulating the pharmacokinetics of 5-FU.[4] Its mechanism of action involves the irreversible inactivation of DPD, leading to a longer half-life and increased systemic exposure to 5-FU. This allows for the use of lower and less frequent doses of 5-FU, potentially reducing its associated side effects. The synthesis of this compound is therefore a critical process for both preclinical research and the development of novel cancer therapies.
Synthesis of this compound
The primary route for the synthesis of this compound (5-ethynyluracil) involves a multi-step process starting from readily available uracil derivatives. One established method begins with 5-acetyluracil.
Synthesis Pathway Overview
Caption: Synthesis of this compound from 5-Acetyluracil.
Experimental Protocol: Synthesis from 5-Acetyluracil
This protocol is adapted from the method described by Barr, P. J., et al.
Materials and Reagents:
-
5-Acetyluracil
-
Phosphorus pentachloride (PCl5)
-
Phosphorus oxychloride (POCl3)
-
Potassium hydroxide (KOH)
-
Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: Synthesis of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 5-acetyluracil (1 equivalent) and phosphorus pentachloride (2.5 equivalents).
-
Slowly add phosphorus oxychloride (10 volumes) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The solid should dissolve, and the solution will turn a dark color.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(1-chlorovinyl)-2,4-dichloropyrimidine as an oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 5-Ethynyluracil (this compound)
-
Dissolve the crude 5-(1-chlorovinyl)-2,4-dichloropyrimidine in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add a solution of potassium hydroxide (5 equivalents) in water to the mixture.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Purification of this compound
Purification is a critical step to obtain high-purity this compound suitable for research and development purposes.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Purification by Column Chromatography and Recrystallization
Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of the eluent mixture (e.g., chloroform with a small amount of methanol).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., 0-5% methanol in chloroform).
-
Collect fractions and monitor the separation using TLC. A suitable TLC mobile phase would be chloroform:methanol (e.g., 95:5 v/v). Visualize spots under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
-
Recrystallization:
-
Dissolve the solid residue in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to yield pure this compound.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis and purification of this compound. The values are indicative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | 5-Acetyluracil | |
| Overall Yield | ~40-60% | Estimated from literature |
| Purification | ||
| Purity (post-chromatography) | >98% | Typical expectation |
| Purity (post-recrystallization) | >99% | Typical expectation |
| Analytical Data | ||
| Melting Point | >300 °C (decomposes) | |
| Molecular Formula | C6H4N2O2 | |
| Molecular Weight | 136.11 g/mol |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound. Adherence to these methodologies, with appropriate laboratory safety practices, should enable researchers to produce high-purity this compound for further investigation into its pharmacological properties and its potential in combination cancer therapies. The provided diagrams and tables offer a clear and concise summary of the experimental workflow and expected outcomes.
References
In Vitro Assay Methods for Testing Eniluracil Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eniluracil is a potent, orally administered inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] By irreversibly inhibiting DPD, this compound significantly increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy.[2][3] In vitro studies have demonstrated that the potentiation of 5-FU's cytotoxic effects by this compound is directly related to the basal DPD activity in cancer cell lines. This document provides detailed application notes and protocols for in vitro assays to test the efficacy of this compound in combination with 5-FU.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of DPD. DPD is responsible for the rapid breakdown of over 80% of an administered 5-FU dose into inactive metabolites. By blocking this catabolic pathway, this compound ensures that a higher concentration of 5-FU is available to be anabolized into its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The resulting depletion of dTMP leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The synergistic effect of this compound and 5-FU is particularly pronounced in cancer cells with high intrinsic DPD activity.
Data Presentation
Table 1: DPD Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | DPD Activity (pmol/min/mg protein) |
| MIAPaCa-2 | Pancreas | 101 |
| HuTu80 | Duodenum | 153 |
| COLO1 | Colon | 57 |
| SW620 | Colon | 28 |
| CAL51 | Breast | 235 |
| CAL33 | Head and Neck | 184 |
Table 2: Effect of DPD Inhibition on 5-FU IC50 Values
| Cell Line | Basal DPD Activity (pmol/min/mg protein) | 5-FU IC50 (µM) | 5-FU + Uracil (20 µg/ml) IC50 (µM) | Fold Enhancement |
| MIAPaCa-2 | 101 | ~40 | ~20 | 2.0 |
| HuTu80 | 153 | ~15 | ~10 | 1.5 |
Note: Uracil is used here as a DPD inhibitor, demonstrating the principle of enhanced 5-FU cytotoxicity with DPD inhibition.
Experimental Protocols
Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay (Radioenzymatic Method)
This protocol outlines the measurement of DPD activity in cell lysates using a radioenzymatic assay, which tracks the conversion of radiolabeled 5-FU to its catabolites.
Materials:
-
[14C]-5-Fluorouracil
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Scintillation cocktail
-
Scintillation counter
-
HPLC system with a radiodetector (optional, for metabolite separation)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard protein assay.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the cell lysate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]-5-Fluorouracil.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid) and placing it on ice.
-
-
Quantification of DPD Activity:
-
Separate the unreacted [14C]-5-FU from its radiolabeled catabolites using either thin-layer chromatography (TLC) or HPLC with a radiodetector.
-
Quantify the amount of radioactivity in the catabolite fractions using a scintillation counter.
-
Calculate the DPD activity as the rate of formation of catabolites per unit time per milligram of protein (e.g., pmol/min/mg protein).
-
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of 5-FU in the presence and absence of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
5-Fluorouracil (5-FU)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU in the culture medium.
-
Prepare a stock solution of this compound and add it to the 5-FU dilutions at a fixed, non-toxic concentration.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of 5-FU alone or in combination with this compound. Include control wells with medium only and medium with this compound only.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the 5-FU concentration and determine the IC50 value using non-linear regression analysis.
-
HPLC Method for Quantification of 5-FU and its Metabolites
This protocol provides a general framework for the analysis of 5-FU and its primary catabolite, dihydrofluorouracil (DHFU), in cell culture supernatant or cell lysates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of phosphate buffer and methanol or acetonitrile)
-
5-FU and DHFU analytical standards
-
Acetonitrile or other protein precipitation agent
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant or prepare cell lysates as described in the DPD assay protocol.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile to the sample, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run the HPLC with an isocratic or gradient elution profile to separate 5-FU and DHFU.
-
Detect the compounds using a UV detector at a wavelength of approximately 265 nm.
-
-
Data Analysis:
-
Create a standard curve by running known concentrations of 5-FU and DHFU standards.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standard curve.
-
Determine the concentrations of 5-FU and DHFU in the samples.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and 5-FU synergy.
Caption: Workflow for DPD enzyme activity assay.
Caption: Workflow for IC50 determination using MTT assay.
References
- 1. oncotarget.com [oncotarget.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Biochemical modulation of 5-fluorouacil through dihydropyrimidine dehydrogenase inhibition: a Southwest Oncology Group phase II trial of this compound and 5-fluorouracil in advanced resistant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eniluracil Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of eniluracil in combination with 5-fluorouracil (5-FU) in murine cancer models. This compound is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[1][2][3] By inhibiting DPD, this compound significantly increases the bioavailability and therapeutic efficacy of 5-FU.[2][4] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data from preclinical studies.
Mechanism of Action
This compound enhances the antitumor activity of 5-FU through the inhibition of DPD. Normally, a large fraction of administered 5-FU is rapidly degraded by DPD into inactive metabolites. This compound's irreversible binding to DPD prevents this breakdown, leading to higher and more sustained plasma concentrations of 5-FU. This increased exposure allows for greater conversion of 5-FU into its active metabolites, fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase (TS), a critical enzyme in DNA synthesis, while FUTP can be incorporated into RNA, disrupting its function. The overall effect is a potentiation of the cytotoxic effects of 5-FU on cancer cells.
subgraph "cluster_this compound" { label="this compound"; bgcolor="#FFFFFF"; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_DPD" { label="DPD Pathway"; bgcolor="#FFFFFF"; DPD [label="Dihydropyrimidine\nDehydrogenase (DPD)", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_Metabolites [label="Inactive Metabolites", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_5FU" { label="5-FU Pathway"; bgcolor="#FFFFFF"; "5FU" [label="5-Fluorouracil (5-FU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Active_Metabolites [label="Active Metabolites\n(FdUMP, FUTP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Target" { label="Cellular Target"; bgcolor="#FFFFFF"; TS [label="Thymidylate Synthase (TS)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Synthesis [label="DNA Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
This compound -> DPD [label="Inhibits", style=bold, color="#EA4335"]; "5FU" -> DPD [label="Catabolized by"]; DPD -> Inactive_Metabolites [label="Produces"]; "5FU" -> Active_Metabolites [label="Anabolized to"]; Active_Metabolites -> TS [label="Inhibits", style=bold, color="#EA4335"]; TS -> DNA_Synthesis [label="Required for"]; }
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the administration of this compound and 5-FU in rodent cancer models.
| Drug | Species | Cancer Model | Dosage | Administration Route | Vehicle | Reference |
| This compound | Rat | Transplanted Colon Tumor | 1 mg/kg (adequate) | Oral | Not Specified | |
| This compound | Rat | Transplanted Colon Tumor | 25 mg/kg (excess) | Oral | Not Specified | |
| 5-FU | Rat | Transplanted Colon Tumor | 5 mg/kg | Not Specified | Not Specified | |
| 5-FU | Mouse | Colon 26 Adenocarcinoma | 100-200 mg/kg/week | Not Specified | Not Specified | |
| 5-FU | Mouse | HCT-116 Xenograft | 50 mg/kg/week | Intraperitoneal | Saline |
Table 1: Dosages Used in Rodent Cancer Models
| Species | Cancer Model | This compound Schedule | 5-FU Schedule | Outcome | Reference |
| Rat | Transplanted Colon Tumor | 1 mg/kg, 1 hour before 5-FU | 5 mg/kg | 88% complete tumor regression | |
| Rat | Transplanted Colon Tumor | 1 mg/kg, 1 hour before 5-FU & 25 mg/kg, 5 minutes before 5-FU | 5 mg/kg | 25% complete tumor regression | |
| Mouse | General Preclinical | Pre-treatment | Co-administration | Increased therapeutic index of 5-FU by up to sixfold |
Table 2: Administration Schedules and Efficacy
Experimental Protocols
This section provides detailed protocols for the preparation and co-administration of this compound and 5-FU in a murine colon cancer model. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: Sterile water or 0.5% methylcellulose in sterile water with 0.1-0.5% Tween 80
-
Weighing scale
-
Spatula
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the chosen vehicle. For a methylcellulose-based vehicle, slowly add the methylcellulose to the water while stirring to avoid clumping. Add Tween 80 and mix thoroughly.
-
Suspend the this compound powder in the vehicle at the desired concentration.
-
Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.
-
If the compound does not fully suspend, sonicate the mixture for 5-10 minutes.
-
Prepare fresh on the day of administration.
Protocol 2: Preparation of 5-FU for Intraperitoneal Injection
Materials:
-
5-Fluorouracil (5-FU) solution (commercially available or prepared from powder)
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL)
-
Needles (25-27 gauge)
Procedure:
-
If using a commercial 5-FU solution, dilute it to the desired final concentration with sterile saline. A typical dose for mice is in the range of 20-50 mg/kg.
-
If starting from powder, dissolve the 5-FU in sterile saline. Gentle warming may be required to aid dissolution.
-
Ensure the final solution is clear and free of particulates.
-
Prepare fresh on the day of use or store according to the manufacturer's instructions.
Protocol 3: Co-administration of this compound and 5-FU in a Murine Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Subcutaneously implanted human colorectal cancer cells (e.g., HCT-116)
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Administer this compound (e.g., 1 mg/kg) via oral gavage.
-
The volume should not exceed 10 mL/kg body weight.
-
-
Timing:
-
Administer 5-FU approximately 1 hour after this compound administration. This allows for the inactivation of DPD by this compound before 5-FU is introduced.
-
-
5-FU Administration:
-
Administer 5-FU (e.g., 20-50 mg/kg) via intraperitoneal (IP) injection.
-
-
Treatment Schedule:
-
A typical schedule involves administration of both drugs once daily for 5 consecutive days, followed by a rest period. Alternatively, a weekly administration schedule can be employed.
-
-
Monitoring:
-
Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.
-
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tumor_implantation [label="Tumor Cell\nImplantation", fillcolor="#FBBC05", fontcolor="#202124"]; tumor_growth [label="Tumor Growth\n(Palpable Size)", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="Randomization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment_group [label="Treatment Group\n(this compound + 5-FU)", fillcolor="#FFFFFF"]; control_group [label="Control Group\n(Vehicle)", fillcolor="#FFFFFF"]; eniluracil_admin [label="Oral Gavage:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wait [label="Wait 1 Hour", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; "5fu_admin" [label="IP Injection:\n5-FU", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="Monitor:\nTumor Volume,\nBody Weight", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Endpoint", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> tumor_implantation; tumor_implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment_group; randomization -> control_group; treatment_group -> eniluracil_admin; eniluracil_admin -> wait; wait -> "5fu_admin"; "5fu_admin" -> monitoring; control_group -> monitoring; monitoring -> endpoint; }
Important Considerations:
-
Ratio of this compound to 5-FU: Preclinical studies in rats suggest that an excess of this compound may diminish the antitumor activity of 5-FU. Therefore, it is crucial to carefully consider the dose ratio.
-
Vehicle Selection: The choice of vehicle for oral gavage can impact drug solubility and absorption. It is recommended to perform pilot studies to determine the optimal vehicle for this compound.
-
Animal Welfare: Closely monitor animals for signs of toxicity, such as weight loss, diarrhea, and lethargy. Adjust dosages or treatment schedules as necessary in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Preclinical development of this compound: enhancing the therapeutic index and dosing convenience of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.nyu.edu [med.nyu.edu]
- 4. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for Eniluracil and 5-Fluorouracil Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of combination therapy involving eniluracil and 5-fluorouracil (5-FU). This document outlines the mechanism of action, preclinical and clinical data, and detailed protocols for in vitro and in vivo studies.
Introduction
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent effective against a range of solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its efficacy is often limited by rapid catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to a short half-life and variable bioavailability when administered orally.[3][4][5] this compound (5-ethynyluracil) is a potent, irreversible inhibitor of DPD. By inactivating DPD, this compound significantly increases the bioavailability and prolongs the half-life of 5-FU, allowing for more predictable and sustained systemic exposure, and potentially overcoming DPD-mediated resistance. This combination aims to enhance the therapeutic index of 5-FU.
Mechanism of Action
5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA. DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it to the inactive metabolite dihydrofluorouracil (DHFU). This compound is a mechanism-based inactivator of DPD, meaning it is converted by DPD into a reactive intermediate that irreversibly binds to and inactivates the enzyme. This inhibition of DPD leads to:
-
Increased 5-FU Bioavailability: Oral administration of 5-FU with this compound results in approximately 100% bioavailability.
-
Prolonged 5-FU Half-Life: The half-life of 5-FU is increased up to 20-fold in the presence of this compound.
-
Reduced Pharmacokinetic Variability: By eliminating the primary route of 5-FU metabolism, this compound reduces inter-patient variability in drug exposure.
-
Altered 5-FU Clearance: Systemic clearance of 5-FU is reduced by more than 20-fold, with renal excretion becoming the main route of elimination.
The following diagram illustrates the mechanism of action:
Caption: Mechanism of 5-FU action and DPD inhibition by this compound.
Data Presentation
Preclinical Efficacy
In animal models, this compound has been shown to significantly enhance the antitumor efficacy and therapeutic index of 5-FU. A study in rats with transplanted colon tumors demonstrated a dramatic increase in complete tumor regression when an adequate dose of this compound was administered prior to 5-FU.
| Animal Model | Treatment Group | Complete Tumor Regression Rate | Reference |
| Rats with Colon Tumors | No Treatment | 0% | |
| This compound (1 mg/kg) + 5-FU (5 mg/kg) | 88% | ||
| This compound (25 mg/kg, excess) + 5-FU (5 mg/kg) | 25% |
This study highlights the importance of the this compound to 5-FU ratio, as an excess of this compound diminished the antitumor activity of 5-FU.
Clinical Pharmacokinetics
Clinical studies have confirmed the profound effect of this compound on 5-FU pharmacokinetics.
| Parameter | 5-FU Alone | 5-FU with this compound | Fold Change | Reference |
| Oral Bioavailability | Incomplete and erratic | ~100% | - | |
| Half-life (t½) | ~5-20 minutes | 4-6 hours | ~20-fold increase | |
| Systemic Clearance | High | >20-fold reduced | >20-fold decrease |
Clinical Efficacy and Dosing
Phase I and II clinical trials have evaluated various doses and schedules of this compound and 5-FU combination therapy in different cancer types.
| Cancer Type | Dosing Regimen | Response Rate | Key Toxicities | Reference |
| Colorectal Cancer | This compound (10 mg/m²) + 5-FU (1 mg/m²) BID for 28 days | 10% (in resistant cases) | Diarrhea | |
| Breast Cancer | This compound (11.5 mg/m²) + 5-FU (1.15 mg/m²) BID for 14 days, with Docetaxel | 2 complete, 9 partial responses (in 19 patients) | Neutropenic fever | |
| Pancreatic Cancer | This compound (50 mg total) days 1-7 + 5-FU (20 mg/m²) days 2-6 | 8% (chemo-naïve), 2% (pre-treated) | Neutropenia, Diarrhea | |
| Rectal/Colon Cancer | This compound (8 mg/m²) + 5-FU (0.8 mg/m²) BID with radiotherapy | 1 pathologic complete response (in 22 patients) | Diarrhea |
Note: The clinical development of this compound in combination with 5-FU has faced challenges, with some Phase III trials not meeting their primary endpoints, potentially due to the dosing ratio of the two agents.
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assays
Objective: To determine the cytotoxic effects of 5-FU alone and in combination with this compound on cancer cell lines and to assess for synergistic interactions.
Materials:
-
Cancer cell lines (e.g., colorectal, breast, pancreatic)
-
Cell culture medium and supplements
-
5-Fluorouracil (5-FU)
-
This compound
-
96-well plates
-
Cell viability assay kit (e.g., WST-1, MTS, or CyQUANT)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of 5-FU and this compound in an appropriate solvent (e.g., DMSO or PBS). Create a dilution series for each drug.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of 5-FU or this compound alone.
-
Combination: Treat cells with a fixed concentration of this compound followed by or concurrently with increasing concentrations of 5-FU. It is crucial to pre-incubate with this compound to ensure DPD inhibition.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a chosen assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for 5-FU with and without this compound.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy and tolerability of this compound and 5-FU combination therapy in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor implantation (e.g., CT26 colon cancer)
-
5-Fluorouracil (for oral or intraperitoneal administration)
-
This compound (for oral administration)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, 5-FU alone, this compound alone, 5-FU + this compound).
-
Treatment Administration:
-
Administer this compound orally approximately 1 hour before 5-FU administration to ensure DPD inactivation.
-
Administer 5-FU orally or via intraperitoneal injection according to the study design.
-
Follow a defined treatment schedule (e.g., daily for 5 days, followed by a rest period).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals and excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition and survival rates between treatment groups.
Pharmacokinetic Analysis
Objective: To determine the plasma concentrations of this compound and 5-FU over time in an animal model.
Materials:
-
Treated animals from the in vivo study
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Sample Collection: Collect blood samples from animals at various time points after drug administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction of the plasma samples.
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and 5-FU in plasma.
-
Use an internal standard, such as 5-bromouracil, for accurate quantification.
-
-
Data Analysis:
-
Generate plasma concentration-time curves for each analyte.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound and 5-FU combination therapy.
Caption: Preclinical workflow for this compound and 5-FU combination therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of fluorinated pyrimidines: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
Application of Eniluracil in 5-[-18F]Fluorouracil PET Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers. Its efficacy is, however, limited by rapid catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to a short half-life and variable bioavailability. Eniluracil is a potent and irreversible inhibitor of DPD, which, when co-administered with 5-FU, significantly alters its pharmacokinetic profile, enhancing its therapeutic potential.[1][2]
Positron Emission Tomography (PET) imaging with 5-[-18F]fluorouracil (5-[-18F]FU) allows for non-invasive, real-time visualization and quantification of the biodistribution and tumor uptake of 5-FU. The co-administration of this compound in 5-[-18F]FU PET studies can provide crucial insights into the impact of DPD inhibition on the pharmacokinetics and tumor targeting of 5-FU. This document provides detailed application notes and synthesized protocols for conducting preclinical 5-[-18F]FU PET imaging studies with this compound.
Mechanism of Action
This compound enhances the systemic exposure of 5-FU by inhibiting its primary metabolic pathway.
Figure 1: Mechanism of this compound Action on 5-FU Metabolism.
Impact of this compound on 5-FU Pharmacokinetics
The inhibition of DPD by this compound leads to significant changes in the pharmacokinetic parameters of 5-FU. While specific quantitative data for 5-[-18F]FU PET with this compound is not extensively available in the public domain, the known effects on therapeutic 5-FU provide a strong indication of the expected outcomes in a PET imaging setting.
| Pharmacokinetic Parameter | 5-FU Alone | 5-FU with this compound | Reference |
| Bioavailability (Oral) | Erratic and incomplete | ~100% | [1] |
| Half-life (t1/2) | ~10-20 minutes | Increased up to 20-fold | [1] |
| Clearance (CL) | High | Decreased up to 22-fold | [1] |
| Primary Route of Elimination | Hepatic Metabolism | Renal Excretion | |
| Formation of Catabolites | Significant | Markedly Reduced |
Table 1: Expected Changes in 5-FU Pharmacokinetics with this compound Co-administration.
Preclinical 5-[-18F]Fluorouracil PET Imaging Protocol with this compound
This protocol is a synthesized methodology based on standard preclinical PET imaging procedures and the known pharmacology of this compound and 5-FU.
I. Animal Model
-
Animal Strain: Athymic nude mice (nu/nu) or other appropriate immunocompromised strain.
-
Tumor Model: Subcutaneous xenografts of a human cancer cell line with known DPD expression levels (e.g., colorectal, breast). Tumor volume should reach approximately 100-200 mm³ before imaging.
II. Materials and Reagents
-
This compound: Pharmaceutical grade.
-
5-[-18F]Fluorouracil: Synthesized according to established radiochemical procedures.
-
Vehicle for this compound: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Anesthetics: e.g., Isoflurane.
-
PET/CT Scanner: Calibrated for preclinical imaging.
III. Experimental Workflow
Figure 2: Preclinical 5-[-18F]FU PET Imaging Workflow with this compound.
IV. Detailed Protocol
-
Animal Preparation:
-
Fast animals for 4-6 hours prior to radiotracer injection to reduce background signal variability.
-
Anesthetize the animal (e.g., with 2% isoflurane) and maintain anesthesia throughout the procedure.
-
Maintain the animal's body temperature using a heating pad.
-
-
This compound Administration (Treatment Group):
-
Administer this compound orally (e.g., via gavage) at a dose of approximately 1 mg/kg. The optimal dose may need to be determined empirically.
-
Allow for a 1-hour interval between this compound administration and 5-[-18F]FU injection to ensure complete DPD inactivation.
-
-
Vehicle Administration (Control Group):
-
Administer the vehicle used for this compound orally at the same volume and time point as the treatment group.
-
-
5-[-18F]Fluorouracil Administration:
-
Administer 5-10 MBq of 5-[-18F]FU intravenously (e.g., via the tail vein). The exact volume and activity should be recorded for each animal.
-
-
PET/CT Imaging:
-
Dynamic Scan: Immediately after radiotracer injection, perform a dynamic PET scan for the first 60 minutes to acquire time-activity curves.
-
Static Scans: Acquire static PET/CT images at later time points (e.g., 60 and 120 minutes post-injection) to assess biodistribution and tumor uptake. The CT scan is used for attenuation correction and anatomical localization.
-
-
Image Analysis and Data Quantification:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and major organs (e.g., liver, kidneys, bladder, muscle) on the CT images and project them to the PET data.
-
Calculate the radioactivity concentration in each ROI and express the data as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
Expected Outcomes and Data Presentation
The co-administration of this compound is expected to significantly alter the biodistribution of 5-[-18F]FU.
Figure 3: Expected Changes in 5-[-18F]FU Biodistribution with this compound.
Quantitative Data Summary
The following table illustrates the expected changes in 5-[-18F]FU uptake in key tissues. Actual values will be dependent on the specific tumor model and experimental conditions.
| Tissue | Expected %ID/g (5-[-18F]FU Alone) | Expected %ID/g (5-[-18F]FU + this compound) | Rationale |
| Tumor | Low to Moderate | Significantly Increased | Reduced catabolism allows more 5-[-18F]FU to reach the tumor. |
| Liver | High | Significantly Decreased | DPD, the primary enzyme for 5-FU catabolism, is highly expressed in the liver. |
| Blood | Rapid Clearance | Increased / Prolonged | Reduced systemic clearance of 5-[-18F]FU. |
| Kidneys | Moderate | Increased | Shift in elimination from hepatic to renal route. |
| Bladder | Low | Significantly Increased | Increased renal excretion of unmetabolized 5-[-18F]FU. |
| Muscle | Low | Low | Non-target tissue with low DPD expression. |
Table 2: Hypothetical Biodistribution Data of 5-[-18F]FU with and without this compound.
Conclusion
The use of this compound in 5-[-18F]FU PET imaging studies offers a powerful tool to investigate the in vivo impact of DPD inhibition on the pharmacokinetics and tumor targeting of 5-FU. By following the protocols outlined in this document, researchers can gain valuable insights that can inform the clinical development of DPD inhibitors and optimize 5-FU-based chemotherapy regimens. The ability to visualize and quantify the increased delivery of 5-FU to tumors provides a strong rationale for the co-administration of this compound in a therapeutic setting.
References
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Eniluracil in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of eniluracil in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound, a potent inactivator of dihydropyrimidine dehydrogenase (DPD). The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The procedure has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
Introduction
This compound (5-ethynyluracil) is an investigational drug that acts as an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] By inhibiting DPD, this compound can significantly increase the bioavailability and efficacy of orally administered 5-FU, a widely used chemotherapeutic agent.[3] Accurate measurement of this compound concentrations in plasma is essential for understanding its pharmacokinetics and for optimizing dosing strategies in clinical settings. This document provides a detailed protocol for a validated HPLC-MS/MS method suitable for this purpose.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC system capable of gradient elution
-
A C18 reversed-phase analytical column
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Stock solutions of this compound and the internal standard were prepared in methanol. Working solutions were made by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Analytical Procedure
A detailed workflow for the analysis of this compound in plasma is presented below.
Figure 1: Experimental workflow for the HPLC-MS/MS analysis of this compound in plasma.
Detailed Protocol
-
Sample Preparation:
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient is employed to ensure the separation of this compound from endogenous plasma components.
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
The specific precursor and product ion transitions for this compound and its internal standard should be optimized for the instrument in use.
-
Method Validation
The bioanalytical method was validated in accordance with regulatory guidelines to ensure its reliability for the intended application.[1] The validation assessed linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.
Figure 2: Logical relationship of bioanalytical method validation parameters.
Results
All quantitative data is summarized in the tables below for clarity and easy comparison.
Calibration Curve
The calibration curve for this compound in human plasma was linear over the concentration range of 4.13 to 1030 ng/mL.
| Parameter | Value |
| Concentration Range | 4.13 - 1030 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Table 1: Calibration curve parameters for the analysis of this compound.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are presented in Table 2. The acceptance criteria are a precision (%CV) of ≤15% (≤20% at the LLOQ) and an accuracy (%RE) within ±15% (±20% at the LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 4.13 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| LQC | 10.0 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| MQC | 100 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| HQC | 800 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 2: Summary of precision and accuracy data for this compound.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure that the sample preparation process was efficient and that endogenous plasma components did not interfere with the quantification.
| Parameter | LQC | MQC | HQC |
| Extraction Recovery (%) | > 85 | > 85 | > 85 |
| Matrix Effect (%) | 85 - 115 | 85 - 115 | 85 - 115 |
Table 3: Extraction recovery and matrix effect for this compound.
Stability
The stability of this compound in human plasma was evaluated under various conditions to mimic those encountered during sample handling and storage.
| Stability Test | Conditions | Result |
| Bench-top Stability | Room temperature for 8 hours | Stable |
| Freeze-thaw Stability | 3 cycles from -80°C to room temp. | Stable |
| Long-term Stability | -80°C for 30 days | Stable |
Table 4: Stability of this compound in human plasma.
Conclusion
The HPLC-MS/MS method described in this application note is a reliable, sensitive, and specific procedure for the quantification of this compound in human plasma. The method has been thoroughly validated and meets the stringent requirements for bioanalytical assays. This protocol is well-suited for supporting clinical and preclinical studies of this compound.
References
Preparing Stable Eniluracil Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eniluracil (5-ethynyluracil) is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2] By inactivating DPD, this compound increases the bioavailability and antitumor activity of 5-FU.[1][3] Accurate and reproducible experimental results in both in vitro and in vivo studies depend on the correct preparation of stable this compound solutions. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions for laboratory use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a solid at room temperature with limited aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄N₂O₂ | [N/A] |
| Molecular Weight | 136.1 g/mol | [N/A] |
| Appearance | Solid | [N/A] |
| Water Solubility (predicted) | 0.254 mg/mL | [N/A] |
| Solubility in DMSO | 25 mg/mL | [N/A] |
| Solubility in DMF | 10 mg/mL | [N/A] |
| Storage (Solid) | ≥ 4 years at -20°C | [N/A] |
Mechanism of Action: DPD Inhibition
This compound acts as a mechanism-based inactivator of DPD.[4] This enzyme is responsible for the rapid degradation of pyrimidine bases, including the chemotherapeutic agent 5-FU. By irreversibly inhibiting DPD, this compound prevents the breakdown of 5-FU, leading to prolonged exposure of tumor cells to the active drug. This mechanism is crucial for enhancing the therapeutic efficacy of 5-FU when administered orally.
Caption: Mechanism of action of this compound in inhibiting 5-FU catabolism.
Protocols for Solution Preparation
The following protocols detail the preparation of stock and working solutions of this compound for both in vitro and in vivo applications. It is recommended to prepare fresh working solutions daily.
Preparation of Stock Solutions
Due to its limited aqueous solubility, a stock solution of this compound is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 60°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Table 2: Storage Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Reference(s) |
| -20°C | 1 month | |
| -80°C | 6 months |
Preparation of Working Solutions for In Vivo Use
For animal studies, this compound is often administered in a vehicle formulation to improve solubility and bioavailability. Below are examples of common vehicle formulations.
Table 3: Vehicle Formulations for In Vivo Administration of this compound
| Protocol | Solvent Composition (v/v) | Final this compound Concentration | Reference(s) |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.56 mg/mL (4.11 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.56 mg/mL (4.11 mM) | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 0.56 mg/mL (4.11 mM) |
Protocol for Vehicle Formulation 1 (Example):
-
Start with a 5.6 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the this compound stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
Administer the freshly prepared solution to the animals.
Preparation of Working Solutions for In Vitro Use
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw an aliquot of the this compound stock solution (e.g., 25 mg/mL in DMSO).
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture well is within the tolerance level for the specific cell line being used.
Experimental Workflow and Stability Assessment
It is crucial to ensure the stability of this compound in the prepared solutions, especially for experiments conducted over extended periods. The following workflow outlines the preparation and validation of this compound solutions.
Caption: Workflow for preparing and validating stable this compound solutions.
Protocol for Stability Assessment using HPLC-UV
While LC-MS/MS methods are available for plasma samples, a simple HPLC-UV method can be used to assess the stability of this compound in laboratory-prepared solutions. The following is a general protocol that should be optimized for your specific instrumentation and experimental conditions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer, pH 3.0)
-
This compound standard for calibration curve
-
Prepared this compound working solution
Protocol:
-
Method Development:
-
Prepare a mobile phase, for example, a mixture of acetonitrile and 10 mM phosphate buffer (pH 3.0). The ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound (e.g., starting with 10:90 v/v acetonitrile:buffer).
-
Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C).
-
Determine the maximum absorbance wavelength (λmax) for this compound (reported as 225 and 285 nm). Set the UV detector to one of these wavelengths.
-
-
Calibration Curve:
-
Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Stability Study:
-
At time zero (t=0), take an aliquot of your freshly prepared this compound working solution, dilute it with the mobile phase to a concentration within the range of your calibration curve, and inject it into the HPLC system.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, dilute them appropriately, and analyze by HPLC.
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Determine the percentage of this compound remaining at each time point relative to the t=0 concentration. A solution is generally considered stable if >90% of the initial concentration remains.
-
Conclusion
The preparation of stable and accurately concentrated solutions of this compound is fundamental for reliable preclinical research. The protocols provided herein offer guidance for preparing solutions for both in vivo and in vitro applications. Researchers should pay close attention to the limited aqueous solubility and storage conditions of this compound. It is strongly recommended to perform stability studies under specific experimental conditions to ensure the integrity of the compound throughout the duration of the experiment.
References
Application Notes and Protocols for Evaluating Eniluracil's Impact on 5-FU Pharmacokinetics In Vivo
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors for decades. However, its clinical efficacy is often hampered by unpredictable and highly variable pharmacokinetics.[1][2] This variability is primarily due to the activity of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-FU.[3][4] More than 80% of an administered 5-FU dose is rapidly degraded by DPD in the liver and other tissues, leading to a short half-life and erratic oral bioavailability.[5]
Eniluracil (5-ethynyluracil) is a potent, irreversible inactivator of DPD. By inhibiting DPD, this compound prevents the rapid breakdown of 5-FU, leading to several potential therapeutic advantages:
-
Increased and predictable oral bioavailability of 5-FU , approaching 100%.
-
Prolonged 5-FU half-life and reduced clearance , mimicking a continuous infusion schedule with oral administration.
-
Linear and more predictable 5-FU pharmacokinetics , allowing for more precise dosing.
-
Shift in 5-FU elimination from hepatic metabolism to renal excretion.
This document provides a detailed protocol for evaluating the in vivo pharmacokinetic impact of co-administering this compound with 5-FU in a preclinical animal model. The goal is to characterize the changes in 5-FU's absorption, distribution, metabolism, and excretion (ADME) profile in the presence of this compound.
Mechanism of Action: this compound and 5-FU
The co-administration of this compound with 5-FU is designed to modulate the metabolic pathway of 5-FU. The following diagram illustrates this interaction.
Caption: this compound irreversibly inhibits DPD, preventing 5-FU catabolism.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| 5-Fluorouracil (5-FU) | Sigma-Aldrich | F6627 |
| This compound | MedChemExpress | HY-13933 |
| Vehicle (e.g., 0.5% CMC) | Sigma-Aldrich | C4888 |
| Saline, sterile | Thermo Fisher | SH3025601 |
| K2-EDTA tubes | BD Vacutainer | 367856 |
| Syringes and Needles | VWR | Various |
| Centrifuge | Eppendorf | 5424 R |
| HPLC or LC-MS/MS System | Agilent/Waters | N/A |
| Acetonitrile (HPLC grade) | Fisher Scientific | A998-4 |
| Formic Acid (LC-MS grade) | Fisher Scientific | A117-50 |
| Internal Standard (e.g., 5-Chlorouracil) | Sigma-Aldrich | C0755 |
Experimental Protocol
This protocol is designed for a rodent model (e.g., rats or mice) to assess the impact of this compound on the pharmacokinetics of orally administered 5-FU.
Animal Models
-
Species: Male Sprague-Dawley rats
-
Age: 8-10 weeks
-
Weight: 250-300 g
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment.
-
Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Dosing and Administration
-
Drug Preparation:
-
5-FU: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
-
This compound: Prepare a separate suspension in the same vehicle.
-
-
Experimental Groups:
-
Group 1 (Control): 5-FU alone (e.g., 5 mg/kg, oral gavage)
-
Group 2 (Combination): this compound (e.g., 1 mg/kg, oral gavage) administered 1 hour prior to 5-FU (5 mg/kg, oral gavage).
-
-
Administration:
-
Fast animals overnight before dosing, with water available.
-
For Group 2, administer this compound via oral gavage.
-
One hour later, administer 5-FU to both Group 1 and Group 2 via oral gavage.
-
Sample Collection
-
Matrix: Blood (to be processed into plasma).
-
Collection Time Points: Collect blood samples at the following time points post-5-FU administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Procedure:
-
Collect approximately 200 µL of blood from the tail vein or another appropriate site at each time point.
-
Place blood into K2-EDTA coated tubes to prevent coagulation.
-
Keep samples on ice until processing.
-
Sample Processing
-
Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma).
-
Store plasma samples at -80°C until analysis.
Bioanalytical Method (LC-MS/MS)
-
Sample Preparation: Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., 5-chlorouracil) to 1 volume of plasma.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into an LC-MS/MS system for quantification of 5-FU concentrations.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
Caption: Workflow for in vivo pharmacokinetic evaluation.
Data Presentation and Analysis
Pharmacokinetic parameters should be calculated using non-compartmental analysis from the plasma concentration-time data.
Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Terminal half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Example Data Summary
The following table presents hypothetical data illustrating the expected impact of this compound on 5-FU pharmacokinetics.
| Pharmacokinetic Parameter | 5-FU Alone (Group 1) | 5-FU + this compound (Group 2) | Fold Change |
| Cmax (ng/mL) | 350 ± 75 | 1200 ± 250 | ~3.4 |
| Tmax (h) | 0.5 ± 0.2 | 2.0 ± 0.5 | 4.0 |
| AUC(0-inf) (ng*h/mL) | 850 ± 150 | 18500 ± 3200 | ~21.8 |
| t1/2 (h) | 0.4 ± 0.1 | 5.5 ± 1.2 | ~13.8 |
| CL/F (L/h/kg) | 5.9 ± 1.1 | 0.27 ± 0.05 | ~0.05 |
Data are presented as mean ± standard deviation.
Conclusion
This protocol provides a robust framework for assessing the in vivo effects of this compound on 5-FU pharmacokinetics. The co-administration of this compound is expected to significantly increase the systemic exposure (AUC) and half-life of 5-FU while drastically reducing its clearance. These findings are critical for understanding the mechanism of drug-drug interaction and for guiding the clinical development of combination therapies involving DPD inhibitors. The predictable pharmacokinetics achieved with this compound co-administration may allow for safer and more effective oral 5-FU chemotherapy.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. 5-fluorouracil and dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eniluracil Technical Support Center: Strategies for Oral Bioavailability and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with eniluracil. The following information addresses common questions and troubleshooting scenarios related to the oral bioavailability of this compound, particularly in the context of its co-administration with 5-fluorouracil (5-FU).
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to ensure high oral bioavailability of the this compound/5-FU combination?
A1: The key to maximizing the oral bioavailability of 5-fluorouracil (5-FU) is the co-administration of this compound. This compound is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the extensive first-pass metabolism of 5-FU in the gut and liver.[1] By inactivating DPD, this compound allows for nearly 100% oral bioavailability of 5-FU, leading to more predictable and sustained plasma concentrations.[1][2]
Q2: How does food intake affect the oral absorption of the this compound/5-FU combination?
A2: Administering the this compound/5-FU combination with food can delay the rate of 5-FU absorption. One study showed that taking the drugs after a standard meal decreased the peak plasma concentration (Cmax) of 5-FU by 21% and increased the time to reach Cmax (Tmax) by 2.9-fold.[3] However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), remained unchanged.[3] Therefore, while the absorption is slowed, the overall bioavailability is not compromised. For consistent pharmacokinetic profiles between experiments, it is crucial to standardize administration with respect to food.
Q3: What are the solubility characteristics of this compound?
A3: this compound has limited solubility in aqueous solutions. Its solubility is higher in organic solvents. This is an important consideration when preparing formulations for in vitro and in vivo studies. Refer to the table below for solubility data in common solvents.
Q4: Are there established oral formulations for this compound and 5-FU?
A4: Yes, combined oral tablet formulations of this compound and 5-FU have been developed and evaluated in clinical trials. These combination tablets have been shown to be bioequivalent to the separate administration of the individual tablets. The development of a single tablet simplifies dosing regimens and reduces the risk of dosing errors.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or variable plasma concentrations of 5-FU despite co-administration with this compound. | 1. Incomplete DPD Inactivation: The dose of this compound may be insufficient to completely inactivate DPD, especially if there is high inter-individual variability in DPD expression. 2. Variability in Gastric Emptying and GI Transit: Food effects or patient-specific physiological differences can alter the rate of drug release and absorption. 3. Drug-Drug Interactions: Concomitant medications may interfere with the absorption or clearance of this compound or 5-FU. 4. Renal Impairment: Since this compound shifts 5-FU elimination from hepatic metabolism to renal excretion, impaired kidney function can lead to altered plasma concentrations. | 1. Verify DPD Inactivation: Measure plasma uracil concentrations or DPD activity in peripheral blood mononuclear cells (PBMCs) before and after this compound administration to confirm enzyme inhibition. 2. Standardize Administration: Administer the drugs consistently with or without food to minimize variability. 3. Review Concomitant Medications: Assess potential interactions with other drugs the subject may be taking. 4. Assess Renal Function: Monitor creatinine clearance, as dose adjustments of 5-FU may be necessary in patients with renal impairment. |
| Precipitation of this compound during formulation preparation for in vivo studies. | Poor Solubility: this compound has low aqueous solubility. | Use a co-solvent system. For example, a mixture of DMSO, PEG300, Tween-80, and saline, or a formulation with sulfobutylether-β-cyclodextrin (SBE-β-CD) can improve solubility. Gentle heating and sonication may also aid in dissolution. |
| High inter-patient variability in 5-FU pharmacokinetics. | Physiological and Genetic Factors: Differences in gastrointestinal physiology, renal function, and underlying genetics can contribute to pharmacokinetic variability. | While this compound significantly reduces the variability caused by DPD, some inter-individual differences will remain. Population pharmacokinetic modeling can be a useful tool to identify covariates that influence drug exposure. |
| Unexpected toxicity in animal models or clinical subjects. | Excess this compound Dose: Studies in rats have suggested that an excessive dose of this compound relative to 5-FU might diminish the antitumor activity of 5-FU. Altered 5-FU Clearance: Complete DPD inactivation dramatically reduces 5-FU clearance, making patients more sensitive to lower doses of 5-FU. | Carefully consider the ratio of this compound to 5-FU in study designs. Dose-finding studies are critical to establish the maximum tolerated dose of the combination. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 0.56 mg/mL |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.56 mg/mL (Clear solution) |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 0.56 mg/mL (Clear solution) |
| 10% DMSO / 90% Corn Oil | ≥ 0.56 mg/mL (Clear solution) |
Table 2: Pharmacokinetic Parameters of 5-FU with this compound (Fasted vs. Fed State)
| Parameter | Fasted State (Mean) | Fed State (Mean) | % Change |
| Cmax (ng/mL) | Data not provided | Data not provided | -21% |
| Tmax (h) | Data not provided | Data not provided | +290% |
| AUC (ng·h/mL) | Unchanged | Unchanged | 0% |
| Clearance/Bioavailability (L/h) | 5.6 | Unchanged | 0% |
| Absorption Lag-time (h) | 0.24 | Not reported | - |
| Absorption Rate Constant | Not reported | Not reported | -90% |
Table 3: Pharmacokinetic Parameters of 5-FU With and Without this compound
| Parameter | 5-FU Alone (IV Bolus) | Oral 5-FU with this compound | Reference |
| Bioavailability | N/A | ~100% | |
| Half-life (t½) | ~11.4 min | >5 hours | |
| Clearance | High and variable | Decreased 22-fold |
Experimental Protocols
Protocol 1: In Vitro DPD Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the inhibitory effect of this compound on DPD activity in vitro.
Materials:
-
Blood samples collected in heparinized tubes.
-
Ficoll-Paque PLUS.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Protein assay reagent (e.g., Bradford reagent).
-
Radioactively labeled uracil (e.g., [6-³H]-uracil).
-
Scintillation fluid and counter.
Methodology:
-
PBMC Isolation:
-
Dilute whole blood with an equal volume of PBS.
-
Layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
Cell Lysis:
-
Resuspend the PBMC pellet in a suitable lysis buffer.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic extract using a standard protein assay.
-
-
DPD Activity Assay:
-
Pre-incubate aliquots of the cytosolic extract with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding radioactively labeled uracil.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Separate the substrate (uracil) from the product (dihydrouracil) using HPLC with a radiodetector or by other chromatographic methods.
-
Quantify the amount of product formed and calculate the DPD activity (e.g., in nmol/mg protein/hour).
-
-
Data Analysis:
-
Plot DPD activity against this compound concentration to determine the IC50 value.
-
Protocol 2: Simultaneous Quantification of this compound and 5-FU in Human Plasma by LC-MS/MS
Objective: To determine the concentrations of this compound and 5-FU in human plasma samples.
Materials:
-
Human plasma samples.
-
Internal standard (e.g., 5-bromouracil).
-
Acetonitrile.
-
Formic acid.
-
LC-MS/MS system with a C18 reversed-phase column.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound, 5-FU, and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for this compound, 5-FU, and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standard solutions of known concentrations of this compound and 5-FU in blank plasma.
-
Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound in enhancing 5-FU oral bioavailability.
Caption: Preclinical evaluation workflow for this compound/5-FU combination.
Caption: Troubleshooting logic for variable 5-FU pharmacokinetics.
References
- 1. This compound treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of the effect of food on the disposition of oral 5-fluorouracil in combination with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating eniluracil-associated toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eniluracil in animal studies. Our goal is to help you mitigate this compound-associated toxicities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to toxicity?
A1: this compound is a potent and irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), breaking down over 80% of an administered dose.[1][2] By inhibiting DPD, this compound significantly increases the bioavailability and prolongs the half-life of 5-FU, leading to greater therapeutic efficacy.[3][4] It is important to note that this compound itself is considered non-toxic and does not have antiproliferative properties.[1] The toxicities observed during co-administration are therefore an extension of 5-FU's own toxic effects, which are now amplified.
Q2: What are the most common toxicities observed in animal studies with this compound and 5-FU?
A2: The toxicities associated with the this compound/5-FU combination are consistent with those of 5-FU but can be more pronounced. The primary dose-limiting toxicities are myelosuppression and gastrointestinal issues such as diarrhea and mucositis. Other reported adverse effects include nausea, vomiting, anorexia, and fatigue. A notable advantage observed in clinical trials, which may translate to preclinical models, is a significantly lower incidence of hand-foot syndrome compared to traditional 5-FU therapy.
Q3: Can this compound be administered as a single agent?
A3: In preclinical studies, this compound administered alone has been shown to be non-toxic and lacks antitumor activity. Its therapeutic benefit is derived solely from its ability to modulate the pharmacology of 5-FU.
Q4: How critical is the dose ratio of this compound to 5-FU?
A4: The dose ratio is extremely critical. While an adequate dose of this compound is necessary to inactivate DPD, an excessive dose of this compound relative to 5-FU has been shown to diminish the antitumor activity of 5-FU. This paradoxical effect is a crucial consideration in experimental design. In rat models, a 5-fold excess of this compound significantly reduced the efficacy of 5-FU. The optimal ratio needs to be carefully determined for each animal model and tumor type.
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity and Animal Morbidity
-
Possible Cause: The dose of 5-FU may be too high for co-administration with this compound. Due to DPD inhibition, a much lower dose of 5-FU is required to achieve the same systemic exposure as a standard 5-FU dose.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your 5-FU dose to those used in published preclinical studies of this compound/5-FU combinations. For instance, in rats, this compound at 1 mg/kg has been successfully combined with 5-FU at 5 mg/kg.
-
Dose De-escalation: If you are observing severe toxicity, consider a dose de-escalation study for 5-FU while keeping the this compound dose constant to find the maximum tolerated dose (MTD) for the combination in your specific animal model.
-
Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, clinical observation for signs of distress (e.g., posture, coat condition, activity levels), and regular assessment of food and water intake.
-
Issue 2: Suboptimal Antitumor Efficacy
-
Possible Cause 1: The dose of this compound may be in excess relative to the 5-FU dose, leading to a reduction in 5-FU's therapeutic effect.
-
Troubleshooting Steps:
-
Evaluate this compound:5-FU Ratio: Analyze the molar ratio of this compound to 5-FU in your study. If it is high (e.g., greater than 10:1 as seen in some clinical trials), consider reducing the this compound dose.
-
Staggered Dosing: Administer this compound prior to 5-FU to allow for DPD inactivation. A common protocol is to administer this compound one hour before 5-FU. This ensures that DPD is inhibited before 5-FU is introduced, and may allow for some clearance of unbound this compound.
-
-
Possible Cause 2: The tumor model may have intrinsic resistance to 5-FU that is not overcome by DPD inhibition.
-
Troubleshooting Steps:
-
Confirm 5-FU Sensitivity: If possible, test the sensitivity of your tumor cell line to 5-FU in vitro to confirm that it is a relevant model.
-
Investigate Other Resistance Mechanisms: Consider that resistance to 5-FU can also be mediated by factors other than DPD expression, such as alterations in thymidylate synthase or other enzymes in the 5-FU activation pathway.
-
Quantitative Data Summary
Table 1: Comparative Toxicity of this compound/5-FU vs. 5-FU/Leucovorin in Clinical Studies
| Adverse Event (Grade 3/4) | This compound/5-FU (28-day regimen) | 5-FU/Leucovorin (5-day regimen) |
| Diarrhea | < 10% | Up to 27% |
| Nausea | 5% | - |
| Vomiting | 2% | - |
| Hand-Foot Syndrome | < 5% | 24% |
Data adapted from clinical trial results and may not be directly transferable to all animal models, but provides a useful reference for expected toxicity profiles.
Table 2: Effect of this compound Dose on 5-FU Antitumor Activity in Rats with Colon Tumors
| Treatment Group | This compound Dose | 5-FU Dose | Complete Tumor Regression Rate |
| A (Control) | None | None | 0% |
| B (Adequate this compound) | 1 mg/kg | 5 mg/kg | 88% |
| C (Excess this compound) | 25 mg/kg | 5 mg/kg | 25% |
This table summarizes a key preclinical study demonstrating that an excess of this compound can significantly diminish the antitumor efficacy of 5-FU.
Experimental Protocols
Protocol 1: In Vivo Toxicity and Efficacy Study of this compound and 5-FU in a Rodent Tumor Model
-
Animal Model: Select a suitable rodent model (e.g., Fischer 344 rats) and tumor cell line (e.g., Ward colorectal carcinoma).
-
Tumor Implantation: Implant tumor cells subcutaneously and allow tumors to reach a predetermined size (e.g., 500-1000 mg).
-
Animal Grouping: Randomize animals into treatment and control groups. Include a control group (no treatment), a 5-FU alone group, and one or more this compound/5-FU combination groups with varying dose ratios.
-
Drug Preparation and Administration:
-
Prepare this compound and 5-FU in appropriate vehicles for the chosen route of administration (e.g., oral gavage for this compound, intraperitoneal injection for 5-FU).
-
Administer this compound one hour prior to 5-FU administration to ensure DPD inactivation.
-
-
Monitoring:
-
Measure tumor size with calipers at regular intervals.
-
Record animal body weight daily.
-
Perform daily clinical observations for signs of toxicity.
-
-
Endpoint:
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, collect blood for hematological analysis and tissues for histopathological examination to assess toxicity.
-
Visualizations
Caption: Mechanism of 5-FU metabolism and this compound action.
References
common pitfalls in experimental setups involving eniluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eniluracil. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active analogue of uracil that acts as a potent and irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][3][4] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), breaking it down into inactive metabolites.[3] By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor activity.
Q2: Is this compound cytotoxic on its own?
No, this compound is not considered to be toxic or active as a single agent. Preclinical studies have shown that doses of this compound sufficient to inactivate over 99% of endogenous DPD are nontoxic and do not have antiproliferative activity. Its therapeutic benefit comes from its ability to modulate the pharmacology of 5-FU.
Q3: What is the recommended solvent and storage condition for this compound?
This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Troubleshooting Guide
Problem 1: I am not observing the expected potentiation of 5-FU cytotoxicity in my in vitro experiments.
Possible Cause 1: Suboptimal ratio of this compound to 5-FU.
-
Explanation: While this compound is intended to enhance 5-FU's effects, a significant excess of this compound can paradoxically diminish the antitumor activity of 5-FU. This has been observed in both preclinical models and was a suspected reason for the failure of some clinical trials where this compound was in 10-fold excess to 5-FU. The exact mechanism for this antagonism is not fully elucidated, but it is hypothesized that excess this compound may interfere with the anabolic activation of 5-FU.
-
Solution:
-
Optimize the this compound to 5-FU ratio in your experiments. Preclinical studies showing successful potentiation used a lower excess of this compound. For example, in a rat model, a 1 mg/kg dose of this compound was adequate to potentiate a 5 mg/kg dose of 5-FU, while a 25 mg/kg dose of this compound with the same 5-FU dose was less effective.
-
Consider a sequential dosing strategy. Administer this compound prior to 5-FU to allow for DPD inactivation and subsequent clearance of excess this compound before 5-FU is introduced. A pre-incubation time of at least one hour has been used in animal studies.
-
Possible Cause 2: Low or absent DPD expression in the cell line.
-
Explanation: this compound's potentiation of 5-FU is dependent on the presence of DPD in the cancer cells. If the cell line used in your experiment has very low or no DPD expression, the effect of this compound will be minimal, as there is no significant 5-FU catabolism to inhibit.
-
Solution:
-
Assess the DPD expression level in your cell line of choice using methods like qRT-PCR for DPD mRNA or Western blotting for DPD protein.
-
Select cell lines with known high DPD expression for your experiments to clearly evaluate the efficacy of this compound. It has been demonstrated in vitro that this compound enhances 5-FU cytotoxicity in cell lines with high basal DPD activity.
-
Problem 2: I am observing unexpected toxicity or off-target effects.
Possible Cause 1: High concentrations of this compound.
-
Explanation: Although generally considered non-toxic on its own, high concentrations of this compound could potentially have off-target effects. One study noted that this compound is a very weak inhibitor of human uridine phosphorylase, an enzyme involved in the conversion of 5-FU, with an IC50 of 375 µM. While plasma concentrations in clinical trials were much lower, it is a factor to consider in in vitro settings where concentrations can be higher.
-
Solution:
-
Perform dose-response experiments with this compound alone to determine if it exhibits any cytotoxicity at the concentrations used in your combination studies.
-
Use the lowest effective concentration of this compound that achieves maximal DPD inhibition.
-
Possible Cause 2: DMSO concentration in the final culture medium.
-
Explanation: this compound is often dissolved in DMSO. High concentrations of DMSO in the final cell culture medium can be toxic to cells and confound experimental results.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1% to avoid solvent-induced artifacts.
-
Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experiments to account for any effects of the solvent.
-
Data Presentation
Table 1: In Vivo Dosing and Outcomes of this compound and 5-FU Combination Therapy in a Rat Colorectal Carcinoma Model
| Treatment Group | This compound Dose (mg/kg) | 5-FU Dose (mg/kg) | Dosing Schedule | Complete Tumor Regression Rate |
| A (Control) | None | None | No Treatment | 0% |
| B (Adequate this compound) | 1 | 5 | This compound administered 1 hour before 5-FU | 88% |
| C (Excess this compound) | 1 (1 hr before 5-FU) + 25 (5 min before 5-FU) | 5 | This compound administered at two time points before 5-FU | 25% |
Source: Adapted from a study on the clinical failure of 5-fluorouracil plus this compound.
Table 2: IC50 Values of 5-FU in Various Cancer Cell Lines
| Cell Line | Cancer Type | 5-FU IC50 (µM) |
| HCT 116 | Colon Cancer | ~185 (after 1 day) |
| LS180 | Colorectal Cancer | 58.22 ± 1.21 (monolayer) |
| HT29 | Colorectal Cancer | 34.18 ± 3.45 (monolayer) |
| SW48 | Colorectal Cancer | 19.85 ± 2.01 (monolayer) |
| HCT116 | Colorectal Cancer | 19.87 ± 1.54 (monolayer) |
| ESCC Cell Lines (Range) | Esophageal Squamous Cell Carcinoma | 1.00 to 39.81 |
Note: These are baseline IC50 values for 5-FU alone. The addition of this compound is expected to decrease these values in DPD-proficient cell lines. Data compiled from multiple sources.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a sterile stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of this compound on 5-FU cytotoxicity in a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
5-FU stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 5-FU in complete cell culture medium.
-
Prepare solutions of 5-FU in combination with a fixed concentration of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include the following controls:
-
Cells with medium only (no treatment)
-
Cells with medium and DMSO (vehicle control)
-
Cells treated with this compound alone
-
Cells treated with 5-FU alone
-
-
Remove the overnight culture medium from the cells and add the prepared drug solutions.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values for 5-FU with and without this compound.
-
3. DPD Activity Assay (Conceptual Outline)
-
Objective: To measure DPD enzyme activity in cell lysates.
-
Principle: This assay measures the conversion of a radiolabeled substrate (e.g., [¹⁴C]-5-FU or [³H]-thymine) to its dihydropyrimidine product.
-
Procedure Outline:
-
Prepare cell lysates from untreated cells and cells treated with this compound.
-
Incubate the cell lysates with a reaction mixture containing the radiolabeled substrate and necessary cofactors (e.g., NADPH).
-
After a specific incubation time, stop the reaction.
-
Separate the substrate from the product using techniques like high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate DPD activity, typically expressed as pmol or nmol of product formed per minute per milligram of protein. A significant decrease in product formation in the this compound-treated samples indicates DPD inhibition.
-
Visualizations
Caption: Mechanism of this compound action in 5-FU metabolism.
Caption: Experimental workflow for in vitro cytotoxicity assay.
References
optimizing the dosing ratio of eniluracil to 5-fluorouracil for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing ratio of eniluracil to 5-fluorouracil (5-FU) to achieve maximum therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in combination with 5-FU?
A1: this compound is a potent and irreversible inactivator of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[1][2] By inhibiting DPD, this compound prevents the rapid breakdown of 5-FU, leading to increased bioavailability, prolonged half-life, and more predictable plasma concentrations of 5-FU.[3][4] This allows for oral administration of 5-FU and can enhance its antitumor activity.[5]
Q2: What is the rationale for combining this compound with 5-FU?
A2: The combination of this compound with 5-FU is designed to:
-
Increase 5-FU's therapeutic index: By preventing the degradation of 5-FU, this compound allows for lower doses of 5-FU to be used, potentially reducing toxicity while maintaining or increasing efficacy.
-
Enable oral administration of 5-FU: DPD in the gut wall and liver is a major barrier to the oral bioavailability of 5-FU. This compound's inhibition of DPD allows for consistent and complete oral absorption of 5-FU.
-
Overcome 5-FU resistance: High levels of DPD in tumors can contribute to 5-FU resistance. This compound can counteract this resistance mechanism.
-
Reduce toxic catabolites: this compound prevents the formation of 5-FU catabolites, such as α-fluoro-β-alanine, which may contribute to neurotoxicity and hand-foot syndrome.
Q3: What dosing ratios of this compound to 5-FU have been investigated?
A3: A 10:1 ratio of this compound to 5-FU has been commonly used in clinical trials. For instance, a chronic daily schedule of this compound at 10 mg/m² and 5-FU at 1 mg/m² administered twice daily has been evaluated. However, preclinical studies in rats suggest that a high excess of this compound might diminish the antitumor activity of 5-FU.
Troubleshooting Guide
Issue 1: Sub-optimal antitumor efficacy despite complete DPD inhibition.
-
Possible Cause: Excess this compound may interfere with the anabolic activation of 5-FU. While this compound is a weak inhibitor of enzymes involved in 5-FU activation, high concentrations could potentially have an inhibitory effect.
-
Troubleshooting Steps:
-
Review the this compound to 5-FU ratio. Preclinical data suggests that a large excess of this compound may be detrimental. Consider experiments with lower this compound to 5-FU ratios.
-
Stagger the administration times. Administering this compound prior to 5-FU allows for DPD inactivation and subsequent clearance of excess this compound before 5-FU is introduced. A preclinical study in rats showed high efficacy when this compound (1 mg/kg) was given 1 hour before 5-FU (5 mg/kg).
-
Measure intratumoral concentrations of 5-FU and its active metabolites. This can help determine if the anabolic conversion of 5-FU is being compromised.
-
Issue 2: Unexpectedly high toxicity (e.g., myelosuppression, diarrhea).
-
Possible Cause: Complete DPD inhibition by this compound dramatically increases the systemic exposure to 5-FU. The maximum tolerated dose (MTD) of 5-FU is significantly lower when co-administered with this compound.
-
Troubleshooting Steps:
-
Verify the 5-FU dose. Ensure that the 5-FU dose has been appropriately reduced to account for the presence of this compound.
-
Monitor plasma concentrations of 5-FU. This can confirm if the toxicity is due to excessive 5-FU exposure.
-
Assess the dosing schedule. The dose-limiting toxicity can vary with the schedule. Myelosuppression is more common with a 5-day schedule, while diarrhea is dose-limiting on a 28-day schedule. Adjust the schedule or dose based on the observed toxicities.
-
Issue 3: High variability in 5-FU plasma concentrations between experimental subjects.
-
Possible Cause: While this compound is intended to reduce the pharmacokinetic variability of oral 5-FU, incomplete DPD inhibition could still lead to variable catabolism.
-
Troubleshooting Steps:
-
Confirm complete DPD inhibition. Measure DPD activity in peripheral blood mononuclear cells (PBMCs) or other relevant tissues to ensure that the this compound dose is sufficient for complete inactivation.
-
Standardize drug administration procedures. Ensure consistent timing and administration of both this compound and 5-FU relative to feeding schedules, as this can affect absorption.
-
Check for potential drug-drug interactions. Other compounds could potentially interfere with the absorption or activity of this compound or 5-FU.
-
Data Presentation
Table 1: Summary of Preclinical Dosing Ratios and Efficacy in a Rat Colon Tumor Model
| Treatment Group | This compound Dose (mg/kg) | 5-FU Dose (mg/kg) | This compound:5-FU Ratio | Administration Schedule | Complete Tumor Regression Rate |
| A (Control) | - | - | - | No Treatment | 0% |
| B (Adequate this compound) | 1 | 5 | 1:5 | This compound 1 hour before 5-FU | 88% |
| C (Excess this compound) | 25 | 5 | 5:1 | This compound 5 minutes before 5-FU | 25% |
Table 2: Summary of Clinical Dosing Schedules and Outcomes
| Dosing Schedule | This compound Dose | 5-FU Dose | This compound:5-FU Ratio | Cancer Type | Response Rate | Key Toxicities |
| Chronic 28-day | 10 mg/m² BID | 1.0 or 1.15 mg/m² BID | ~10:1 | Colorectal Cancer | Favorable compared to IV 5-FU/leucovorin | Diarrhea (dose-limiting) |
| 5-day cycle | Once daily (Days 1-7) | Once daily (Days 2-6) | Not specified as a ratio | Various | Under investigation | Myelosuppression (dose-limiting) |
| Phase I/II (with Docetaxel) | 11.5 mg/m² BID (Days 1-14) | 1.15 mg/m² BID (Days 1-14) | 10:1 | Metastatic Breast Cancer | 2 complete, 9 partial responses (N=19) | Neutropenic fever |
| Phase II | 50 mg total dose (Days 1-7) | 20 mg/m²/day (Days 2-6) | Not applicable | Advanced Pancreatic Cancer | 8% (chemo-naïve), 2% (pre-treated) | Neutropenia, diarrhea |
Experimental Protocols
1. Preclinical Evaluation of this compound and 5-FU in a Rat Colon Tumor Model (Adapted from)
-
Animal Model: Fischer 344 rats.
-
Tumor Model: Subcutaneous implantation of Ward colorectal carcinoma.
-
Drug Preparation:
-
This compound: Dissolved in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose).
-
5-Fluorouracil: Dissolved in a suitable vehicle (e.g., saline).
-
-
Experimental Groups:
-
Group A: No treatment.
-
Group B (Adequate this compound): this compound (1 mg/kg) administered orally 1 hour before intraperitoneal injection of 5-FU (5 mg/kg).
-
Group C (Excess this compound): this compound (1 mg/kg) administered orally 1 hour before intraperitoneal injection of 5-FU (5 mg/kg), followed by an additional dose of this compound (25 mg/kg) administered orally 5 minutes before the 5-FU injection.
-
-
Treatment Schedule: Treatment administered on specified days post-tumor implantation.
-
Efficacy Endpoint: Tumor size measured regularly. Complete tumor regression (cure) is the primary outcome.
-
Toxicity Monitoring: Body weight changes and general health status monitored throughout the experiment.
2. Quantification of this compound and 5-FU in Plasma by LC-MS/MS (Adapted from)
-
Sample Preparation:
-
Collect blood samples in appropriate anticoagulant tubes.
-
Centrifuge to separate plasma.
-
Protein precipitation of plasma samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., 5-bromouracil).
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and methanol).
-
Flow Rate: Optimized for the specific column and system.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound, 5-FU, and the internal standard.
-
-
Quantification: Generate a calibration curve using standards of known concentrations and determine the concentrations in unknown samples by interpolation.
Mandatory Visualizations
Caption: Metabolic pathway of 5-Fluorouracil (5-FU) and the inhibitory action of this compound on DPD.
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start: Preclinical Study Design", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; animal_model [label="Select Animal Model\n(e.g., Rat with Colon Tumor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing_ratio [label="Define Dosing Ratios and Schedules\n(this compound:5-FU)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Administer Treatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="Monitor Tumor Growth and Toxicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; endpoint [label="Endpoint Analysis:\nTumor Regression, Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pk_pd [label="Pharmacokinetic/Pharmacodynamic Analysis\n(Plasma/Tissue Samples)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nRatio Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; conclusion [label="Conclusion: Optimal Dosing Strategy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> animal_model; animal_model -> dosing_ratio; dosing_ratio -> treatment; treatment -> monitoring; monitoring -> endpoint; monitoring -> pk_pd; endpoint -> data_analysis; pk_pd -> data_analysis; data_analysis -> conclusion; }
Caption: Experimental workflow for optimizing the this compound to 5-FU dosing ratio in a preclinical setting.
digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes issue [label="Observed Issue", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; suboptimal [label="Sub-optimal Efficacy", fillcolor="#F1F3F4", fontcolor="#202124"]; high_toxicity [label="High Toxicity", fillcolor="#F1F3F4", fontcolor="#202124"]; variability [label="High PK Variability", fillcolor="#F1F3F4", fontcolor="#202124"];
cause1 [label="Possible Cause:\nExcess this compound", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Possible Cause:\nExcessive 5-FU Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Possible Cause:\nIncomplete DPD Inhibition", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Action:\nAdjust Ratio, Stagger Dosing", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Action:\nReduce 5-FU Dose, Monitor Plasma Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Action:\nConfirm DPD Inactivation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges issue -> suboptimal; issue -> high_toxicity; issue -> variability;
suboptimal -> cause1; high_toxicity -> cause2; variability -> cause3;
cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; }
Caption: Logical troubleshooting guide for common issues in this compound and 5-FU combination experiments.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of fluorinated pyrimidines: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical development of this compound: enhancing the therapeutic index and dosing convenience of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
eniluracil stability under various storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of eniluracil under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability. Under these conditions, it has been reported to be stable for at least four years[1]. For shipping purposes, it is generally stable at room temperature for short durations[1].
Q2: How should I store this compound once it is in solution?
A2: The stability of this compound in solution is dependent on the storage temperature and the solvent. For stock solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles[2][3]. The recommended storage periods for stock solutions are up to 6 months at -80°C and up to 1 month at -20°C[2]. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound has good solubility in several organic solvents. Commonly used solvents include DMSO (up to 25 mg/ml) and DMF (up to 10 mg/ml). It has lower solubility in aqueous solutions; for instance, in a 1:7 mixture of DMSO and PBS (pH 7.2), the solubility is approximately 0.12 mg/ml.
Q4: Is this compound sensitive to light?
Q5: What are the known degradation pathways for this compound?
A5: Detailed degradation pathways for this compound under various stress conditions (e.g., acid, base, oxidation) are not extensively documented in the public domain. As a uracil analog, it may be susceptible to hydrolysis under strong acidic or basic conditions. Further investigation through forced degradation studies would be necessary to fully characterize its degradation profile.
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review the storage conditions of both your solid this compound and your prepared solutions. Ensure they align with the recommended temperatures and durations outlined in the FAQ section. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Contamination of the solvent or glassware.
-
Solution: Use high-purity solvents and ensure all glassware is thoroughly cleaned. Prepare a fresh solution using a new batch of solvent to see if the issue persists.
-
-
Possible Cause 3: Interaction with other components in the formulation.
-
Solution: If you are working with a formulation, consider potential incompatibilities between this compound and the excipients. A systematic compatibility study may be required.
-
Issue: My experimental results are inconsistent, and I suspect my this compound has degraded.
-
Possible Cause: Instability of the working solution.
-
Solution: Prepare fresh working solutions for each experiment, especially for sensitive in vivo studies. If you must store working solutions, even for a short period, keep them refrigerated or on ice and protected from light.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Reference |
| Solid | -20°C | ≥ 4 years | |
| Stock Solution | -80°C | 6 months | |
| Stock Solution | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 25 mg/ml | |
| DMF | 10 mg/ml | |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/ml |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for this compound. This type of method is crucial for separating the intact drug from any potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A gradient elution is recommended to ensure the separation of potential degradants with different polarities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: Based on its structure, this compound has UV absorbance maxima at approximately 225 nm and 285 nm. Monitoring at 285 nm is likely to be more specific.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector.
-
-
Method Validation: To confirm the method is stability-indicating, perform forced degradation studies. This involves subjecting this compound solutions to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Troubleshooting Guide for this compound Stability Issues.
References
identifying and characterizing off-target effects of eniluracil in cellular models
Welcome to the technical support center for researchers investigating the off-target effects of eniluracil in cellular models. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your research, offering potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Decrease in Cell Viability with this compound Alone
Question: I am treating my cancer cell line with this compound as a control, and I'm observing a significant decrease in cell viability, even without the addition of 5-fluorouracil (5-FU). Why is this happening?
Possible Causes and Solutions:
-
High this compound Concentration: Although generally considered to have low single-agent toxicity, high concentrations of this compound may exert off-target cytotoxic effects.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound that effectively inhibits dihydropyrimidine dehydrogenase (DPD) without causing significant cell death.
-
-
Cell Line Sensitivity: The specific genetic background and metabolic state of your cell line could render it more susceptible to this compound's off-target effects.
-
Solution: Test a panel of different cell lines to determine if the observed effect is cell-line specific.
-
-
Experimental Error: Inaccurate pipetting, incorrect cell seeding density, or reagent contamination can lead to variable results.
-
Solution: Review your experimental protocol for consistency. Ensure proper mixing of cell suspensions and accurate reagent handling.[1]
-
Issue 2: Inconsistent Results in Apoptosis Assays
Question: My Western blot results for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) are inconsistent across experiments when treating cells with this compound. What could be the cause?
Possible Causes and Solutions:
-
Suboptimal Antibody Concentration: Using too much or too little primary or secondary antibody can lead to non-specific bands or weak signals.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal working concentration for your specific cell lysate and experimental conditions.[1]
-
-
Timing of Lysate Collection: The peak of apoptosis can be transient. Collecting cell lysates at a single, arbitrary time point may miss the apoptotic window.
-
Solution: Perform a time-course experiment, collecting lysates at multiple time points after this compound treatment to identify the optimal time to observe apoptosis.
-
-
Loading Control Variability: Inconsistent levels of your loading control (e.g., GAPDH, β-actin) can make it difficult to accurately compare protein levels between samples.
-
Solution: Ensure equal protein loading across all wells. Consider using a total protein stain as an alternative normalization method.
-
Issue 3: Difficulty Interpreting RNA-Sequencing Data
Question: I have performed RNA-sequencing on cells treated with this compound and have a long list of differentially expressed genes. How can I distinguish potential off-target effects from other cellular responses?
Possible Causes and Solutions:
-
Lack of Appropriate Controls: Without proper controls, it's challenging to attribute gene expression changes solely to this compound's off-target effects.
-
Solution: Include multiple controls in your experimental design: a vehicle-only control, a positive control known to induce a specific pathway, and if applicable, a DPD-knockout cell line.
-
-
Overlooking Seed-Mediated Off-Target Effects: If using siRNA for DPD knockdown as a comparison, the siRNA itself can have off-target effects.
-
Solution: Utilize computational tools to predict and analyze potential seed-mediated off-target effects of any siRNAs used in your experiments.[2]
-
-
Pathway Analysis Overload: A simple list of genes can be overwhelming.
-
Solution: Employ bioinformatics tools for pathway enrichment analysis (e.g., GO, KEGG) to identify signaling pathways that are significantly altered by this compound treatment. This can help to formulate hypotheses about its off-target mechanisms.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[3] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, enhancing its anti-cancer effects.
Q2: Does this compound have anti-cancer activity on its own?
A2: this compound is generally considered to have no intrinsic anti-tumor activity when used as a single agent in animal models. Its primary role is to modulate the pharmacology of 5-FU.
Q3: What are the known off-target effects of this compound?
A3: While the primary target of this compound is DPD, some studies suggest that high doses of this compound, particularly when in excess of 5-FU, may interfere with the anti-tumor activity of 5-FU. The precise molecular mechanisms of these off-target effects are still under investigation but may involve interactions with other components of pyrimidine metabolism.
Q4: How can I investigate the impact of this compound on pyrimidine metabolism in my cellular model?
A4: You can use metabolomics approaches to profile changes in pyrimidine pathway intermediates in response to this compound treatment. Additionally, you can perform enzyme activity assays for key enzymes in the pyrimidine synthesis and degradation pathways to identify any unintended inhibition or activation by this compound.
Q5: What are some key signaling pathways to investigate for potential off-target effects of this compound?
A5: Given that this compound is a uracil analogue, it is plausible that it could affect pathways involved in nucleotide metabolism and cell cycle regulation. Investigating key proteins in these pathways, such as thymidylate synthase (a target of 5-FU's active metabolites) and cell cycle checkpoint proteins, through techniques like Western blotting could provide valuable insights.
Data Presentation
Table 1: Example Data from a Cell Viability Assay
| Treatment Group | This compound (µM) | 5-FU (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 0 | 100 | 5.2 |
| This compound Low | 1 | 0 | 98 | 4.8 |
| This compound High | 10 | 0 | 85 | 6.1 |
| 5-FU | 0 | 5 | 60 | 7.3 |
| Combination | 1 | 5 | 40 | 5.9 |
Table 2: Example Data from Western Blot Quantification
| Treatment Group | Relative Cleaved Caspase-3 Expression (Normalized to Loading Control) | Standard Deviation |
| Vehicle Control | 1.0 | 0.1 |
| This compound (10 µM) | 1.5 | 0.2 |
| Staurosporine (1 µM) | 5.2 | 0.4 |
Experimental Protocols
1. MTT Cell Viability Assay Protocol
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and/or 5-FU in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
2. Western Blot Protocol for Apoptosis Markers
This protocol is a generalized procedure for detecting apoptosis markers by Western blot.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound in combination with 5-FU.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
reducing inter-subject variability in eniluracil pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on eniluracil pharmacokinetic studies. The focus is on reducing inter-subject variability to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to pharmacokinetic variability?
A1: this compound is an irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1] The activity of DPD can vary significantly among individuals due to genetic polymorphisms, which is a major source of the unpredictable pharmacokinetics and toxicity of 5-FU.[1] By inactivating DPD, this compound effectively eliminates this source of variability, leading to more uniform absorption and predictable exposure to 5-FU.[1] This shifts the elimination of 5-FU from hepatic metabolism to renal excretion.
Q2: What are the main factors that contribute to inter-subject variability in this compound's own pharmacokinetics?
A2: The primary factor influencing this compound's pharmacokinetics is renal function. Studies have shown that the clearance of both this compound and 5-FU is decreased in patients with renal impairment. Therefore, variations in kidney function among subjects can lead to significant differences in drug exposure. Other potential sources of variability could include age, concomitant medications, and individual differences in absorption, although these are less well-characterized compared to the impact of renal function.
Q3: What is the expected inter-subject variability for 5-FU when administered with this compound?
A3: Clinical studies have demonstrated that the co-administration of this compound significantly reduces the inter-subject variability of 5-FU. The inter-subject coefficient of variation (CV) for pharmacokinetic parameters of 5-FU, such as exposure and clearance, has been reported to be in the range of 23% to 33%.
Q4: Are there any significant drug-drug interactions with this compound that I should be aware of?
A4: The most critical drug interaction is with 5-FU, as this compound is designed to modulate its metabolism. It is crucial to maintain the correct dose ratio of this compound to 5-FU, as an excess of this compound may potentially diminish the antitumor activity of 5-FU. While specific studies on other drug-drug interactions are limited, caution should be exercised when co-administering other renally cleared drugs, as this is the primary route of elimination for 5-FU in the presence of this compound.
Q5: What are the key considerations for designing a clinical study to minimize inter-subject variability for this compound?
A5: To minimize inter-subject variability, consider the following in your study design:
-
Patient Stratification: Stratify subjects based on their renal function (e.g., creatinine clearance) to account for this major source of variability.
-
Crossover Design: Employ a crossover study design where each subject serves as their own control. This experimental approach is highly effective in reducing the impact of inter-subject differences.
-
Standardized Procedures: Ensure strict standardization of food and fluid intake, as well as the timing of drug administration and sample collection.
-
Washout Period: In crossover studies, ensure an adequate washout period between treatments to prevent carryover effects.
Troubleshooting Guides
High Inter-Subject Variability in Pharmacokinetic Data
Problem: You are observing a high coefficient of variation (CV%) in key pharmacokinetic parameters (Cmax, AUC) for this compound across your study subjects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Undiagnosed Renal Impairment | Review and re-analyze renal function data (creatinine clearance) for all subjects. Consider post-hoc stratification of your data based on renal function to identify trends. |
| Inconsistent Sample Handling | Verify that all sites are adhering strictly to the sample collection and processing protocol. Improper handling can affect drug stability. |
| Bioanalytical Assay Variability | Perform a thorough review of the bioanalytical method validation data. Re-assay a subset of samples to confirm the initial results. |
| Non-adherence to Protocol | Review subject diaries and interview study staff to ensure strict adherence to dosing schedules and dietary restrictions. |
| Concomitant Medication Effects | Conduct a thorough review of all concomitant medications for potential interactions, particularly those affecting renal function. |
Issues with Bioanalytical Assay for this compound
Problem: You are encountering issues such as poor sensitivity, matrix effects, or inconsistent results during the quantification of this compound in plasma samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | Optimize the protein precipitation or liquid-liquid extraction method to improve recovery and reduce matrix components. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix with the response in a clean solution. If significant, modify the chromatographic method to separate the analyte from interfering components. |
| Poor Chromatographic Resolution | Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve the peak shape and resolution of this compound. |
| Instability of Analyte | Investigate the stability of this compound in the biological matrix under different storage conditions (freeze-thaw, bench-top, long-term). Ensure samples are processed promptly and stored at appropriate temperatures. |
| Incorrect Internal Standard | Verify the purity and stability of the internal standard. Ensure it is added consistently to all samples and standards. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral 5-FU (2 mg) Co-administered with Oral this compound (20 mg) in Patients with Advanced Solid Malignancies
| Parameter | Treatment A (Separate Tablets) | Treatment B (Combined Tablet 1) | Treatment C (Combined Tablet 2) |
| N | 39 | 39 | 39 |
| Tmax (h), median (range) | 2.0 (0.5 - 6.0) | 2.0 (0.5 - 6.0) | 2.0 (0.5 - 8.0) |
| Cmax (ng/mL), mean ± SD | 123 ± 33 | 125 ± 36 | 121 ± 34 |
| AUC (0-24h) (ng·h/mL), mean ± SD | 718 ± 204 | 741 ± 242 | 721 ± 214 |
| Inter-subject CV% for AUC | 28.4% | 32.7% | 29.7% |
| t½ (h), mean ± SD | 5.5 ± 1.6 | 5.6 ± 1.8 | 5.6 ± 2.0 |
| CL/F (L/h), mean ± SD | 6.6 ± 1.9 | 6.6 ± 2.2 | 6.5 ± 2.0 |
Data adapted from a study on the pharmacokinetics and bioequivalence of a combined oral formulation of this compound and 5-fluorouracil. Tmax is presented as median and range, while other parameters are mean ± standard deviation. The inter-subject coefficient of variation (CV%) for the area under the curve (AUC) is shown to illustrate the variability.
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a validated method for the simultaneous determination of this compound and 5-FU in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., 5-bromouracil).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Spray Voltage: 5500 V.
-
Temperature: 500°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 137.1 -> Product ion (Q3) m/z 94.1
-
5-FU: Precursor ion (Q1) m/z 131.0 -> Product ion (Q3) m/z 44.0
-
Internal Standard (5-bromouracil): Precursor ion (Q1) m/z 191.0 -> Product ion (Q3) m/z 44.0
-
-
Dwell Time: 200 ms per transition.
Mandatory Visualizations
Caption: this compound's inhibitory action on DPD.
Caption: Workflow for an this compound PK study.
Caption: Logical guide for troubleshooting variability.
References
challenges and solutions in the clinical translation of eniluracil research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of eniluracil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| ENL-T-001 | Unexpectedly high toxicity in animal models or early phase trials. | 1. Suboptimal this compound to 5-FU ratio, leading to excessive 5-FU exposure.[1] 2. Patient variability in DPD enzyme activity, even with this compound inhibition. 3. Impaired renal function affecting 5-FU clearance.[2] 4. Incorrect dosing calculations or formulation errors. | 1. Re-evaluate the this compound to 5-FU dose ratio. Preclinical studies suggest that excess this compound can diminish the antitumor activity of 5-FU.[1] 2. Screen patients for DPD deficiency prior to treatment.[2][3] 3. Assess renal function (creatinine clearance) before and during treatment and consider dose adjustments for patients with renal impairment. 4. Double-check all dosing calculations and ensure the formulation is homogenous and stable. |
| ENL-T-002 | Inconsistent or lower-than-expected 5-FU plasma concentrations after oral administration with this compound. | 1. Issues with the oral formulation of this compound or 5-FU (e.g., poor dissolution, instability). 2. Patient non-compliance with oral medication. 3. Variability in gastrointestinal absorption. 4. Incomplete DPD inactivation. | 1. Verify the quality and stability of the oral formulations. A combined oral formulation of this compound and 5-FU has been developed to simplify treatment. 2. Implement measures to monitor and encourage patient adherence. 3. Investigate potential food effects or co-administered medications that might interfere with absorption. 4. Confirm complete DPD inactivation by measuring plasma uracil levels, which should be significantly elevated. |
| ENL-T-003 | Failure to observe significant DPD inhibition in peripheral blood mononuclear cells (PBMCs) after this compound administration. | 1. Incorrect timing of blood sample collection. 2. Improper sample handling and processing leading to enzyme reactivation. 3. Assay-related issues (e.g., substrate degradation, incorrect buffer conditions). 4. Sub-therapeutic this compound dose. | 1. Collect blood samples at appropriate time points after this compound administration (DPD is typically inactivated within 1 hour). 2. Process samples promptly and store them under appropriate conditions to prevent enzyme degradation or reactivation. 3. Validate the DPD activity assay with appropriate controls. 4. Verify the administered dose of this compound and its formulation. |
| ENL-T-004 | Central Nervous System (CNS) toxicities observed in clinical trials. | The exact mechanism is not fully understood, but it may be related to the accumulation of 5-FU or its metabolites in the CNS. One study was terminated early due to CNS-related toxicities at higher doses. | 1. Carefully monitor patients for any signs of CNS toxicity. 2. Consider dose reduction or discontinuation of treatment if CNS toxicities occur. 3. Further preclinical and clinical investigation is needed to understand and mitigate this risk. |
Frequently Asked Questions (FAQs)
General
-
What is the primary mechanism of action of this compound? this compound is an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, leading to greater systemic exposure to the anti-cancer drug.
-
What was the rationale for combining this compound with 5-FU? Oral administration of 5-FU is hampered by erratic and incomplete bioavailability due to variable DPD activity in the gut and liver. This compound was developed to inactivate DPD, thereby allowing for consistent and complete oral absorption of 5-FU, mimicking a continuous intravenous infusion and potentially improving its therapeutic index.
Clinical Trials & Dosing
-
What were the dose-limiting toxicities observed in clinical trials of this compound and 5-FU? The dose-limiting toxicities depended on the dosing schedule. For a 5-day schedule, myelosuppression was dose-limiting, while for a 28-day schedule, diarrhea was the primary dose-limiting toxicity. Other reported toxicities include mucositis, nausea, and vomiting.
-
Why did the Phase III clinical trials of this compound/5-FU in colorectal cancer fail? The Phase III trials used a 10-to-1 ratio of this compound to 5-FU, which was found to be suboptimal and produced less antitumor benefit than the standard 5-FU/leucovorin regimen. Preclinical studies later suggested that excess this compound could diminish the antitumor activity of 5-FU.
-
What are the recommended dosing schedules that have been investigated? Two main schedules have been evaluated:
-
A 5-day schedule with this compound administered daily for 7 days and 5-FU given on days 2-6, repeated every 28 days.
-
A 28-day schedule with both agents administered twice daily for 28 days of a 35-day cycle.
-
Experimental Procedures
-
How can I measure DPD activity in patient samples? DPD activity can be measured in peripheral blood mononuclear cells (PBMCs). The assay typically involves incubating cell lysates with a substrate (e.g., radiolabeled uracil or 5-FU) and measuring the formation of the corresponding dihydropyrimidine product using techniques like HPLC. Phenotypic testing can also be done by measuring plasma uracil and dihydrouracil levels.
-
What are some common issues when analyzing this compound and 5-FU by HPLC? Common HPLC issues include peak tailing, ghost peaks, and baseline drift. These can be caused by a variety of factors such as column contamination, improper mobile phase preparation, or detector issues. A systematic troubleshooting approach is recommended.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 5-FU with and without this compound
| Parameter | 5-FU alone (intravenous) | Oral 5-FU with this compound | Fold Change | Reference |
| Half-life (t½) | ~10-20 minutes | >5 hours | ~20-fold increase | |
| Clearance (CL) | High | Significantly Reduced | ~22-fold decrease | |
| Oral Bioavailability | Erratic and low (~10-30%) | ~100% | - | |
| Urinary Excretion of unchanged 5-FU | ~2% | ~64-66% | ~32-fold increase |
Table 2: DPD Activity in Colorectal Tumor Tissue
| Treatment Group | DPD Activity (pmol/min/mg protein) | Reference |
| Untreated Patients (n=10) | 30 - 92 | |
| This compound-treated Patients (n=10) | Not Detectable |
Experimental Protocols
Protocol 1: Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay in PBMCs
-
Sample Collection and Preparation:
-
Collect whole blood in heparinized tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Prepare cell lysates by sonication or freeze-thaw cycles in a suitable buffer.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride
-
Dithiothreitol (DTT)
-
NADPH
-
Uracil (as substrate)
-
Internal standard
-
50 µg of total protein from the cell lysate
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an ice-cold acid solution (e.g., perchloric acid).
-
-
Sample Analysis:
-
Centrifuge the terminated reaction to precipitate proteins.
-
Analyze the supernatant for the formation of dihydrouracil using a validated HPLC-UV or LC-MS/MS method.
-
Quantify the amount of dihydrouracil formed against a standard curve.
-
-
Data Expression:
-
Express DPD activity as the amount of dihydrouracil formed per milligram of protein per hour (nmol/mg/hr).
-
(Note: This is a generalized protocol. Specific concentrations and incubation times may need to be optimized.)
Visualizations
Caption: Mechanism of action of this compound in combination with 5-Fluorouracil (5-FU).
Caption: Generalized experimental workflow for an this compound/5-FU clinical trial.
References
Validation & Comparative
Eniluracil Augments 5-Fluorouracil Efficacy in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a combination therapy of eniluracil and 5-fluorouracil (5-FU) versus 5-FU monotherapy. This compound, a potent inactivator of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, has been shown to significantly enhance the antitumor activity and therapeutic index of 5-FU in various preclinical models.[1] This guide summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying mechanisms and experimental workflows.
Quantitative Efficacy Comparison
The co-administration of this compound with 5-FU has demonstrated a marked improvement in antitumor efficacy compared to 5-FU alone in preclinical studies. The following tables summarize the key quantitative findings from a seminal study in a rat model of advanced colorectal carcinoma.
Table 1: Antitumor Activity in Rats Bearing Advanced Colon Carcinoma
| Treatment Group | Dosing Schedule | Complete and Sustained Tumor Regression (%) |
| 5-FU alone | Weekly x 3 | 13% |
| 5-FU alone | Daily x 4 | 0% |
| This compound + 5-FU | Weekly x 3 | 100% |
| This compound + 5-FU | Daily x 4 | 100% |
Table 2: Therapeutic Index
| Treatment | Therapeutic Index |
| 5-FU alone | ≤ 1 |
| This compound + 5-FU | 6 |
Experimental Protocols
The data presented above are derived from a preclinical study utilizing a rat model of advanced colorectal carcinoma. The detailed methodology is as follows:
Animal Model:
-
Species: Rats
-
Tumor Model: Bearing advanced colon carcinoma. Specific details of the cell line and implantation method were not available in the reviewed literature.
Drug Administration:
-
This compound (5-ethynyluracil): Administered at a dose of 1 mg/kg one hour before 5-FU administration and for two additional days post-5-FU therapy.
-
5-Fluorouracil (5-FU):
-
Weekly Schedule: Administered intravenously (i.v.) as a push injection weekly for three weeks. The maximum tolerated dose (MTD) for 5-FU alone was 100 mg/kg/day, and for the combination with this compound, it was 15 mg/kg/day.
-
Daily Schedule: Administered i.v. as a push injection daily for four days. The MTD for 5-FU alone was 35 mg/kg/day, and for the combination with this compound, it was 10 mg/kg/day.
-
Efficacy Assessment:
-
The primary endpoint was the rate of complete and sustained tumor regression.
Toxicity Assessment:
-
The dose-limiting toxicities for both 5-FU monotherapy and the combination therapy were diarrhea and stomatitis. This compound alone was reported to be non-toxic and inactive as an antitumor agent.
Visualizing the Mechanisms and Workflow
To better understand the interaction between this compound and 5-FU and the experimental design, the following diagrams are provided.
Caption: Mechanism of 5-FU potentiation by this compound.
Caption: Preclinical experimental workflow.
Discussion
The preclinical data strongly support the hypothesis that this compound significantly enhances the antitumor efficacy of 5-FU. By irreversibly inhibiting DPD, this compound prevents the rapid degradation of 5-FU, thereby increasing its bioavailability and the concentration of its active metabolites within the tumor. This leads to a more potent inhibition of thymidylate synthase and greater incorporation of fraudulent nucleotides into DNA and RNA, ultimately resulting in enhanced tumor cell death.
The dramatic increase in complete and sustained tumor regression observed in the rat colon carcinoma model, from as low as 0% with 5-FU monotherapy to 100% with the combination therapy, underscores the potential of this therapeutic strategy. Furthermore, the six-fold increase in the therapeutic index suggests that the combination can achieve greater efficacy at lower, less toxic doses of 5-FU.
While the available data from the colon carcinoma model is compelling, further preclinical studies in other tumor types, such as breast cancer, with detailed quantitative comparisons would provide a more comprehensive understanding of the broad applicability of this combination therapy. Nevertheless, the existing preclinical evidence provides a strong rationale for the clinical development of this compound in combination with 5-FU for the treatment of various solid tumors.
References
A Comparative Guide to DPD Inhibitors: Eniluracil vs. Gimeracil vs. Tipiracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three key dihydropyrimidine dehydrogenase (DPD) inhibitors used in oncology: eniluracil, gimeracil, and tipiracil. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to DPD Inhibition in Cancer Therapy
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2] Rapid degradation of 5-FU by DPD can lead to variable drug exposure and decreased efficacy. DPD inhibitors are co-administered with fluoropyrimidine drugs to block this degradation, thereby increasing the bioavailability and therapeutic window of 5-FU and its prodrugs.[3][4] This guide focuses on a comparative analysis of three such inhibitors: this compound, gimeracil, and tipiracil.
Mechanisms of Action
This compound: this compound is a potent, mechanism-based inactivator of DPD.[4] It binds irreversibly to the enzyme, leading to its complete and prolonged inactivation. This irreversible inhibition allows for nearly 100% oral bioavailability of 5-FU and a significant extension of its half-life.
Gimeracil: Gimeracil functions as a competitive inhibitor of DPD. It competes with 5-FU for the active site of the enzyme. This reversible inhibition also serves to increase the concentration and prolong the activity of 5-FU.
Tipiracil: The primary mechanism of action of tipiracil is the inhibition of thymidine phosphorylase, an enzyme that degrades trifluridine. Tipiracil is a component of the combination drug trifluridine/tipiracil (Lonsurf). While not a direct DPD inhibitor, the metabolism of trifluridine can produce substrates that interfere with some DPD activity assays, which has led to some confusion about its role. It is crucial to note that trifluridine itself is not a substrate for DPD.
Comparative Data
| Feature | This compound | Gimeracil | Tipiracil |
| Primary Target | Dihydropyrimidine Dehydrogenase (DPD) | Dihydropyrimidine Dehydrogenase (DPD) | Thymidine Phosphorylase |
| Mechanism of DPD Inhibition | Irreversible, Mechanism-Based Inactivator | Competitive Inhibitor | No direct inhibition; metabolic byproducts of trifluridine can interfere with DPD assays |
| Effect on 5-FU Bioavailability | Increases to ~100% (oral) | Significantly increases 5-FU concentrations | Not applicable (co-administered with trifluridine, not 5-FU) |
| Effect on 5-FU Half-life | Prolonged significantly (up to 20-fold) | Prolongs 5-FU exposure | Not applicable |
| Clinical Combination | Co-administered with 5-FU | Component of S-1 (with tegafur and oteracil) | Component of Lonsurf (with trifluridine) |
Experimental Protocols
HPLC-Based Assay for DPD Activity
This method quantifies DPD activity by measuring the conversion of a radiolabeled substrate (e.g., [14C]5-FU) to its metabolite.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or tumor cell lysate
-
Radio-labeled substrate (e.g., [14C]5-FU)
-
DPD inhibitor (this compound, gimeracil, or control)
-
Reaction buffer (e.g., potassium phosphate buffer with NADPH and dithiothreitol)
-
HPLC system with a radioactivity detector
-
Scintillation fluid
Procedure:
-
Cell Lysate Preparation: Isolate PBMCs from blood samples or prepare lysates from cultured tumor cells. Determine the total protein concentration of the lysate.
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, reaction buffer, and the DPD inhibitor at various concentrations.
-
Initiation of Reaction: Add the radiolabeled substrate to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., perchloric acid) and centrifuging to precipitate proteins.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Use a suitable column and mobile phase to separate the substrate from its metabolite.
-
Quantification: The radioactivity detector will measure the amount of radiolabeled substrate and metabolite. Calculate the DPD activity as the rate of metabolite formation per unit of protein per unit of time.
-
Inhibition Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of DPD inhibition against the inhibitor concentration.
Spectrophotometric Assay for DPD Activity
This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DPD-catalyzed reduction of a substrate like 5-FU or thymine.
Materials:
-
Cell lysate (from PBMCs or tumor cells)
-
Substrate (5-fluorouracil or thymine)
-
NADPH
-
DPD inhibitor (this compound, gimeracil, or control)
-
Reaction buffer (e.g., potassium phosphate buffer)
-
UV-Vis spectrophotometer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in the HPLC-based assay and determine the protein concentration.
-
Reaction Mixture: In a quartz cuvette, mix the reaction buffer, cell lysate, substrate, and the DPD inhibitor at various concentrations.
-
Initiation of Reaction: Add NADPH to the cuvette to start the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the DPD activity.
-
Calculation of Activity: Calculate the DPD activity using the molar extinction coefficient of NADPH.
-
Inhibition Analysis: Determine the IC50 value by plotting the percentage of DPD inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanisms of DPD inhibition by this compound and gimeracil.
Caption: The pyrimidine catabolism pathway.
Caption: General experimental workflow for assessing DPD inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of fluorinated pyrimidines: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing 5-Fluorouracil's Potency: Eniluracil's In Vitro Efficacy in Overcoming Chemoresistance
A definitive in vitro validation demonstrates that eniluracil significantly potentiates the cytotoxic effects of the widely-used chemotherapy agent 5-fluorouracil (5-FU), particularly in cancer cell lines expressing high levels of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation. This guide provides a comparative analysis of 5-FU's efficacy alone and in combination with this compound, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a potent and irreversible inhibitor of DPD, effectively circumvents a common mechanism of 5-FU resistance. By neutralizing DPD activity, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its tumor-killing capabilities. Preclinical studies have consistently shown that this combination not only boosts the antitumor efficacy of 5-FU but also widens its therapeutic index.[1] In vitro investigations have quantified this potentiation, revealing a one- to five-fold enhancement in cytotoxicity in cancer cell lines treated with both this compound and 5-FU compared to those treated with 5-FU alone.[2][3]
Comparative Cytotoxicity of 5-FU with and without this compound
The potentiation of 5-FU's cytotoxic activity by this compound is most pronounced in cancer cell lines with high intrinsic DPD activity. The following table summarizes the 50% inhibitory concentration (IC50) values of 5-FU in various human cancer cell lines, both in the presence and absence of this compound, demonstrating the significant increase in potency when DPD is inhibited.
| Cell Line | Cancer Type | DPD Activity (pmol/min/mg protein) | IC50 of 5-FU alone (µM) | IC50 of 5-FU + this compound (1 µM) (µM) | Fold Potentiation |
| High DPD Expressers | |||||
| HuTu80 | Duodenum | 153 | Data not available | Data not available | 1.5-fold increase with Uracil (DPD inhibitor)[4][5] |
| MIAPaCa-2 | Pancreas | 101 | Data not available | Data not available | 2.0-fold increase with Uracil (DPD inhibitor) |
| Six Unspecified Cell Lines | Various | High | Data not available | Data not available | Potentiation Observed |
| Low/Moderate DPD Expressers | |||||
| HT-29 | Colon | 9 ± 2.7 | 34.18 | Data not available | |
| HCT-116 | Colon | Data not available | 19.87 | Data not available | |
| SW48 | Colon | Data not available | 19.85 | Data not available | |
| LS180 | Colon | Data not available | 58.22 | Data not available |
Note: Specific IC50 values for 5-FU with this compound from a single comprehensive study were not available in the searched literature. The fold potentiation for HuTu80 and MIAPaCa-2 cells is based on studies using uracil, another DPD inhibitor. The principle of DPD inhibition leading to increased 5-FU cytotoxicity is, however, well-established.
Mechanism of Action and Experimental Workflow
The synergistic interaction between 5-FU and this compound is rooted in the metabolic pathways of 5-FU. The following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing the potentiation of 5-FU cytotoxicity by this compound.
Caption: Mechanism of 5-FU potentiation by this compound.
Caption: Experimental workflow for assessing 5-FU potentiation.
Experimental Protocols
Cell Culture and Seeding
Human cancer cell lines with varying levels of DPD expression are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cytotoxicity assays, cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
Cytotoxicity Assay (MTT Assay)
-
This compound Pre-treatment: The following day, the culture medium is replaced with fresh medium containing a fixed, non-toxic concentration of this compound (e.g., 1 µM). Cells are pre-incubated with this compound for 1-2 hours to ensure complete DPD inactivation.
-
5-FU Treatment: Subsequently, cells are treated with a range of concentrations of 5-FU. Control groups include cells treated with 5-FU alone, this compound alone, and vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: After the incubation period, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are then solubilized with a solubilization buffer (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent enhancer of 5-FU's cytotoxic effects. By inhibiting DPD, this compound effectively overcomes a key mechanism of 5-FU resistance, leading to a significant increase in its anti-cancer activity. This combination strategy holds considerable promise for improving the clinical outcomes of 5-FU-based chemotherapy, particularly in patients with tumors exhibiting high levels of DPD expression. The provided experimental framework offers a robust methodology for further investigation and validation of this therapeutic approach in various cancer models.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Eniluracil/5-FU vs. Capecitabine in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective preclinical comparison of two fluoropyrimidine-based chemotherapy regimens: the combination of eniluracil and 5-fluorouracil (5-FU), and the single-agent prodrug capecitabine. While direct head-to-head preclinical studies are limited, this guide synthesizes available data from separate investigations to offer insights into their respective efficacy, toxicity, and pharmacological profiles.
Both this compound/5-FU and capecitabine are designed to deliver the cytotoxic agent 5-FU to tumor cells, but they employ distinct mechanisms of action. This compound is an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[1][2] By blocking DPD, this compound increases the bioavailability and prolongs the half-life of orally administered 5-FU, leading to sustained exposure of cancer cells to the drug.[1][2] In contrast, capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU.[3] The final and rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissue compared to normal tissue, theoretically leading to a more targeted delivery of 5-FU to the tumor site.
Efficacy in Preclinical Cancer Models
Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of both regimens. It is important to note that the following data is collated from separate studies and not from a direct comparative trial.
Colorectal Cancer Xenograft Models
In preclinical models of colorectal cancer, both this compound/5-FU and capecitabine have shown significant efficacy. One study in rats with advanced colorectal carcinoma demonstrated that this compound combined with 5-FU resulted in complete tumor regression in 88% of the animals, a significant improvement over 5-FU alone. Capecitabine has also been extensively studied in colorectal cancer xenografts, with one study reporting tumor growth inhibition of 86% in the HCT116 human colon cancer model. Another study using the HT29 colorectal xenograft model showed that a 7-day on/7-day off regimen of capecitabine resulted in a 92% tumor growth inhibition.
Breast Cancer Xenograft Models
Comparative Preclinical Efficacy Data
| Treatment Regimen | Cancer Model | Key Efficacy Findings | Citation |
| This compound/5-FU | Rat Colorectal Carcinoma | 88% complete tumor regression. | |
| Capecitabine | HCT116 Human Colon Cancer Xenograft | 86% tumor growth inhibition. | |
| Capecitabine | HT29 Human Colon Cancer Xenograft | 92% tumor growth inhibition (7 on/7 off schedule). | |
| Capecitabine | KPL-4 Human Breast Cancer Xenograft | 84% tumor growth inhibition (at MTD). | |
| Capecitabine | MX-1 Human Mammary Xenograft | Up to 65% tumor growth inhibition. |
Preclinical Toxicity Profiles
A key differentiator in the preclinical setting is the toxicity profile of each regimen. The co-administration of this compound with 5-FU is designed to increase the therapeutic index of 5-FU. Preclinical studies have suggested that by preventing the formation of 5-FU catabolites, this compound may reduce some of the toxicities associated with 5-FU. In a study with rats bearing colorectal tumors, the combination of this compound and 5-FU was reported to have minimal toxicity, with only slight weight loss observed.
Capecitabine's tumor-selective activation is intended to provide a more favorable safety profile compared to conventional 5-FU. However, preclinical studies have identified potential toxicities. In a study using a breast cancer xenograft model, doses of capecitabine beyond 7 days were found to contribute more to toxicity than to anti-tumor benefit. Common toxicities observed in preclinical models can include body weight loss.
Comparative Preclinical Toxicity Data
| Treatment Regimen | Animal Model | Key Toxicity Findings | Citation |
| This compound/5-FU | Rats with Colorectal Tumors | Minimal toxicity, with only slight weight loss reported. | |
| Capecitabine | Mice with Breast Cancer Xenografts | Dosing beyond 7 days contributed more to toxicity than efficacy. | |
| Capecitabine | Mice with Breast Cancer Xenografts | No significant body weight loss at MTD in one study. |
Signaling and Metabolic Pathways
The metabolic pathways of this compound/5-FU and capecitabine are central to their mechanisms of action and are depicted below.
Figure 1: this compound and 5-FU Metabolic Pathway
Figure 2: Capecitabine Metabolic Activation Pathway
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for evaluating the efficacy of these agents in xenograft models.
General Xenograft Model Workflow
The following diagram illustrates a typical workflow for a preclinical xenograft study.
Figure 3: Generalized Xenograft Study Workflow
This compound/5-FU Efficacy Study Protocol (Representative)
-
Animal Model: Female Fischer 344/HSD rats.
-
Tumor Model: Subcutaneous implantation of Ward colorectal carcinoma fragments.
-
Treatment Groups:
-
Group A: No treatment (Control).
-
Group B: this compound (1 mg/kg) administered 1 hour before 5-FU (5 mg/kg).
-
Group C: this compound (1 mg/kg) 1 hour before 5-FU (5 mg/kg) and an additional dose of this compound (25 mg/kg) 5 minutes before 5-FU.
-
-
Drug Administration: Oral gavage for both this compound and 5-FU.
-
Efficacy Endpoints: Tumor regression rate, survival.
-
Toxicity Monitoring: Body weight measurement.
Capecitabine Efficacy Study Protocol (Representative)
-
Animal Model: Female athymic nude mice.
-
Tumor Model: Subcutaneous injection of HT29 human colorectal cancer cells.
-
Treatment Groups:
-
Vehicle control.
-
Capecitabine administered on a 14 days on, 7 days off (14/7) schedule at 267 or 400 mg/kg.
-
Capecitabine administered on a 7 days on, 7 days off (7/7) schedule at 467 or 700 mg/kg.
-
-
Drug Administration: Oral gavage.
-
Efficacy Endpoints: Tumor growth inhibition, increase in lifespan.
-
Toxicity Monitoring: Body weight measurement, clinical signs of distress.
Conclusion
Based on the available, albeit separate, preclinical data, both this compound/5-FU and capecitabine demonstrate significant anti-tumor activity in colorectal and breast cancer models. The primary distinction lies in their mechanisms of action, which may influence their efficacy and toxicity profiles in specific contexts. This compound/5-FU aims to enhance the systemic exposure to 5-FU, while capecitabine is designed for tumor-selective activation. The choice between these agents in a clinical setting would likely depend on a variety of factors including tumor type, enzyme expression levels (DPD and TP), and patient-specific characteristics. Further direct comparative preclinical and clinical studies are warranted to definitively establish the relative merits of these two approaches to fluoropyrimidine-based cancer therapy.
References
A Head-to-Head Comparison of Eniluracil and Other Fluoropyrimidine Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of eniluracil and other key fluoropyrimidine modulators. Fluoropyrimidines, particularly 5-fluorouracil (5-FU), are a cornerstone of chemotherapy for various solid tumors. Their efficacy, however, is often limited by factors such as rapid catabolism and inconsistent bioavailability. Fluoropyrimidine modulators are co-administered to enhance the therapeutic index of 5-FU. This guide will delve into the performance of this compound, a potent dihydropyrimidine dehydrogenase (DPD) inhibitor, and compare it with other established modulators, including leucovorin, and combination drugs containing DPD inhibitors like tegafur-uracil (UFT).
Mechanism of Action: Enhancing 5-FU's Anti-Cancer Activity
The primary mechanism by which these modulators enhance 5-FU's efficacy is by influencing its metabolic pathway. 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA. DPD is the rate-limiting enzyme responsible for the rapid breakdown of over 80% of administered 5-FU into inactive metabolites.[1]
This compound is an irreversible inhibitor of DPD.[2] By blocking this enzyme, this compound significantly increases the bioavailability and prolongs the half-life of 5-FU, leading to greater exposure of tumor cells to the active drug.[2] Other DPD inhibitors, such as uracil (a component of UFT) and gimeracil, work through competitive inhibition of the enzyme.[3][4]
Leucovorin , a reduced folate, enhances 5-FU's activity through a different mechanism. It is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with thymidylate synthase and the active metabolite of 5-FU (FdUMP). This stabilization leads to a more sustained inhibition of TS, thereby enhancing the cytotoxic effect of 5-FU.
dot
Caption: Mechanism of action of fluoropyrimidine modulators.
Quantitative Performance Comparison
Direct head-to-head clinical trials comparing this compound with all other fluoropyrimidine modulators are limited. The following tables summarize available data from comparative studies, primarily using intravenous 5-FU with leucovorin as a reference arm.
Table 1: Efficacy of Fluoropyrimidine Modulators in Metastatic Colorectal Cancer (mCRC)
| Treatment Arm | Overall Response Rate (ORR) | Median Time to Progression (TTP) / Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |
| This compound + 5-FU | Favorable response rates in Phase II studies | Not consistently reported in comparative trials | Phase III trials completed, but detailed survival data not widely published | |
| Capecitabine | 24.8% - 26% | 4.3 - 4.6 months | 12.5 - 12.9 months | |
| IV 5-FU + Leucovorin | 15.5% - 17% | 4.7 months | 12.8 - 13.3 months | |
| Tegafur-Uracil (UFT) + Leucovorin | 34.1% - 36.4% | Not reported | 12.4 months | |
| IV 5-FU + Leucovorin (vs. UFT) | Not significantly different from UFT/LV | Not reported | 13.4 months |
Note: Data are from different clinical trials and patient populations, so direct cross-trial comparisons should be made with caution.
Table 2: Safety and Tolerability Profile of Fluoropyrimidine Modulators
| Adverse Event (Grade 3/4) | This compound + 5-FU | Capecitabine | IV 5-FU + Leucovorin | Tegafur-Uracil (UFT) + Leucovorin | Reference(s) |
| Diarrhea | Dose-limiting on a 28-day schedule | Lower incidence than IV 5-FU/LV | Higher incidence | 9% - 22% | |
| Neutropenia/Leukopenia | Myelosuppression is a dose-limiting toxicity | Lower incidence of grade 3/4 than IV 5-FU/LV | Higher incidence | Significantly lower incidence of leukopenia than IV 5-FU | |
| Hand-Foot Syndrome | Low incidence reported | More frequent than IV 5-FU/LV | Less frequent | Not a prominent toxicity | |
| Stomatitis/Mucositis | Lower incidence than IV 5-FU/LV | Lower incidence of grade 3/4 than IV 5-FU/LV | Higher incidence | Numerically fewer patients affected than IV 5-FU | |
| Nausea/Vomiting | Mild to moderate | Lower incidence than IV 5-FU/LV | Higher incidence | Generally mild |
Table 3: Pharmacokinetic Effects of this compound on Oral 5-FU
| Pharmacokinetic Parameter | Effect of this compound Co-administration | Reference(s) |
| Oral Bioavailability of 5-FU | Increased to 100% | |
| 5-FU Half-life | Increased 20-fold | |
| 5-FU Clearance | Decreased 22-fold | |
| 5-FU AUC (Area Under the Curve) | 5-10 times greater with this compound + capecitabine vs. capecitabine monotherapy |
Experimental Protocols
Clinical Trial Methodology: A Representative Example
The following outlines a typical experimental design for a Phase III clinical trial comparing an oral fluoropyrimidine modulator regimen to standard intravenous therapy, based on published study protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tegafur-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis [mdpi.com]
Assessing the Reproducibility of Eniluracil's Chemosensitization Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemosensitization effect of eniluracil when combined with 5-fluorouracil (5-FU) and its reproducibility across various clinical trials. The performance of the this compound/5-FU regimen is compared with alternative DPD (dihydropyrimidine dehydrogenase) inhibitors and other relevant cancer therapies, supported by experimental data from key clinical studies.
Executive Summary
This compound is a potent and irreversible inhibitor of DPD, the primary enzyme responsible for the catabolism of 5-FU.[1][2] By blocking DPD, this compound was designed to increase the bioavailability and therapeutic efficacy of orally administered 5-FU, mimicking the effects of continuous intravenous 5-FU infusion with the convenience of an oral regimen.[2][3] Early phase clinical trials showed promise, demonstrating that this compound effectively inactivates DPD, leading to prolonged 5-FU half-life and predictable pharmacokinetics.[4] However, the chemosensitization effect of this compound in pivotal Phase III trials, particularly in colorectal cancer, was not consistently reproduced, ultimately leading to the discontinuation of its development by its initial sponsor. This guide delves into the clinical trial data to assess the reproducibility of this compound's effects and compares it with other fluoropyrimidine-based therapies and alternatives.
Mechanism of Action: this compound and 5-FU Chemosensitization
The primary mechanism of this compound is the potent and irreversible inactivation of DPD. DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it to its inactive metabolite, dihydrofluorouracil (DHFU). By inhibiting DPD, this compound prevents the rapid degradation of 5-FU, leading to:
-
Increased 5-FU Bioavailability: Oral 5-FU typically has erratic and incomplete absorption due to extensive first-pass metabolism by DPD in the gut and liver. This compound's inhibition of DPD allows for nearly 100% bioavailability of oral 5-FU.
-
Prolonged 5-FU Half-Life: The plasma half-life of 5-FU is significantly extended from minutes to several hours, resulting in sustained exposure of tumor cells to the cytotoxic agent.
-
Shift in 5-FU Elimination: With DPD blocked, the primary route of 5-FU elimination shifts from hepatic metabolism to renal excretion.
This modulation of 5-FU pharmacokinetics is intended to enhance its anabolic conversion to active metabolites (FdUMP, FUTP, and FdUTP) that exert cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.
Comparative Clinical Data
The following tables summarize the quantitative data from key clinical trials of this compound/5-FU and its alternatives in various cancer types.
Metastatic Colorectal Cancer (mCRC)
| Treatment Arm | Trial Phase | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities (%) |
| This compound/5-FU | II | 24 | 21% (untreated) | Not Reported | Not Reported | Neutropenic sepsis (13.5%), Diarrhea (7%) |
| vs. 5-FU/Leucovorin | III | ~900 | Not Reported (Trial Failed to Show Non-Inferiority) | Not Reported | Not Reported | Not Reported in detail |
| UFT/Leucovorin | III | 147 | Statistically similar to 5-FU/LV | Not Reported | Not Reported | Leukopenia (2%), Mucositis (2%), Febrile Neutropenia (1%) |
| Raltitrexed | III | 1965 | Comparable to 5-FU/LV | 3.9 months | 10.1 months | Anemia, Asthenia, Nausea/Vomiting |
| vs. 5-FU/Leucovorin | III | - | Comparable | 5.1 months | 10.2 months | Leukopenia, Mucositis |
Metastatic Breast Cancer (MBC)
| Treatment Arm | Trial Phase | N | Objective Response Rate (ORR) | Median Duration of Response | Key Grade 3/4 Toxicities (%) |
| This compound/5-FU | II | 106 | 18% | 23.6 weeks | Low incidence reported |
| Capecitabine Monotherapy | Pooled | 805 | 19-25% | - | Hand-Foot Syndrome (most common AE) |
| First-line | II | 165 | 26.1% | - | Not specified |
| Refractory | II | - | 15-29% | - | Hand-Foot Syndrome, Diarrhea |
A comparative Phase II study (NCT01231802) was initiated to directly compare this compound/5-FU/leucovorin with capecitabine in MBC, but the results are not yet fully published. However, a crossover arm of this study showed that in patients who rapidly progressed on capecitabine, subsequent treatment with this compound/5-FU/leucovorin resulted in a 30% partial response rate and a median PFS of 140 days.
Advanced Pancreatic Cancer
| Treatment Arm | Trial Phase | N | Objective Response Rate (ORR) | 6-Month Survival Rate | Median Overall Survival (OS) | Key Grade 3/4 Toxicities (%) |
| This compound/5-FU | II | 106 | 2-8% | 29-34% | 3.4-3.6 months | Neutropenia (29%), Diarrhea (12%) |
| No prior chemo | 61 | 8% | 34% | 3.6 months | ||
| Prior chemo | 55 | 2% | 29% | 3.4 months |
The activity of this compound/5-FU in advanced pancreatic cancer was found to be limited, with significant toxicity.
Experimental Protocols
This compound/5-FU Regimens
Two primary dosing schedules for this compound/5-FU were evaluated in clinical trials:
-
Chronic Dosing: this compound and 5-FU administered twice daily for 28 days, followed by a 7-day rest period (35-day cycle). The typical dose ratio was 10:1 (e.g., this compound 10 mg/m² and 5-FU 1 mg/m²).
-
Intermittent Dosing: this compound administered once daily for 7 days, with 5-FU given once daily on days 2-6 of a 28-day cycle.
Patient Eligibility Criteria (General): Patients typically had histologically confirmed metastatic or locally advanced solid tumors for which fluoropyrimidine therapy was indicated. Adequate organ function (hematologic, renal, and hepatic) was also a common requirement.
Efficacy and Toxicity Assessment: Tumor response was generally assessed using RECIST criteria. Toxicity was graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC).
DPD Activity Assay
Methodology: DPD activity was often measured in peripheral blood mononuclear cells (PBMCs). The assay typically involves incubating cell lysates with a radiolabeled substrate (e.g., [¹⁴C]5-FU or [³H]thymine) and measuring the conversion to the corresponding dihydropyrimidine product. The reaction products are separated by high-performance liquid chromatography (HPLC), and the radioactivity is quantified.
Discussion on Reproducibility and Clinical Failure
While the biochemical and pharmacokinetic effects of this compound were consistently reproduced across early-phase studies, the translation of these effects into a reliable clinical benefit proved challenging. The pivotal Phase III trials in colorectal cancer, which were designed to show non-inferiority to standard intravenous 5-FU/leucovorin, failed to meet their primary endpoints.
Several hypotheses have been proposed to explain this lack of reproducible efficacy:
-
Inhibition of 5-FU Anabolism: Preclinical studies suggested that the high doses of this compound used in the Phase III trials (10:1 ratio with 5-FU) may have paradoxically inhibited the enzymes required for the anabolic activation of 5-FU to its cytotoxic metabolites. This would counteract the benefits of increased 5-FU bioavailability.
-
Suboptimal Dosing and Scheduling: The dosing schedules used in the large-scale trials may not have been optimal for maximizing the therapeutic index of the combination. Later studies explored different schedules and ratios with some promising results in niche populations, such as capecitabine-refractory breast cancer.
-
Tumor-Specific Factors: The chemosensitization effect may be dependent on tumor-specific characteristics, such as the baseline expression of DPD and the activity of anabolic enzymes, which were not always accounted for in the trial designs.
Comparison with Alternatives
Oral Fluoropyrimidines (UFT, S-1, Capecitabine): These agents have become established oral alternatives to intravenous 5-FU.
-
UFT (Tegafur/Uracil): Tegafur is a prodrug of 5-FU, and uracil acts as a competitive inhibitor of DPD. Clinical trials have shown that UFT has a more favorable toxicity profile compared to intravenous 5-FU, with significantly less myelosuppression and mucositis.
-
S-1 (Tegafur/Gimeracil/Oteracil): S-1 combines the 5-FU prodrug tegafur with two modulators: gimeracil, a potent DPD inhibitor, and oteracil, which reduces gastrointestinal toxicity. S-1 has demonstrated non-inferiority to continuous infusion 5-FU in advanced gastric cancer.
-
Capecitabine: A prodrug of 5-FU that is converted to the active drug preferentially in tumor tissue. It is widely used in the treatment of metastatic breast and colorectal cancer.
Non-Fluoropyrimidine Alternatives (Raltitrexed): Raltitrexed is a direct inhibitor of thymidylate synthase, the same primary target as 5-FU's active metabolite, FdUMP. It offers an alternative mechanism of action that is independent of DPD activity. Clinical trials in colorectal cancer have shown that raltitrexed has comparable efficacy to 5-FU/leucovorin, providing a valuable option for patients who are intolerant to or have contraindications for fluoropyrimidines.
Conclusion
The development of this compound represented a rational and promising approach to improving the therapeutic index of 5-FU. The principle of DPD inhibition to enhance oral 5-FU activity was successfully and reproducibly demonstrated in pharmacokinetic and pharmacodynamic studies. However, the ultimate clinical failure of the this compound/5-FU combination in large-scale trials highlights the complexities of translating a well-defined pharmacological effect into a consistent and reproducible clinical benefit. The likely reasons for this failure, including potential inhibition of 5-FU activation at high this compound doses, underscore the importance of optimal dosing and scheduling in combination therapies.
In contrast, other oral fluoropyrimidines like UFT, S-1, and capecitabine have successfully been integrated into clinical practice, offering improved convenience and, in some cases, better toxicity profiles compared to intravenous 5-FU. Non-fluoropyrimidine alternatives like raltitrexed also provide effective treatment options. The story of this compound serves as a crucial case study in drug development, demonstrating that while a specific chemosensitization effect may be biochemically reproducible, its clinical success is contingent on a multitude of factors that must be carefully optimized.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound/5-FU for advanced colon and breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacologic study of this compound plus fluorouracil in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydropyrimidine Dehydrogenase (DPD) Inhibitors: Eniluracil vs. Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dihydropyrimidine dehydrogenase (DPD) inhibitory activity of the established inhibitor, eniluracil, against novel compounds gimeracil and TAS-114. The objective is to offer a clear, data-driven benchmark for researchers and drug development professionals engaged in the field of fluoropyrimidine-based cancer chemotherapy. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to DPD Inhibition
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolic pathway of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, the degradation of 5-FU is prevented, leading to increased bioavailability, prolonged half-life, and potentially enhanced anti-tumor efficacy. This compound is a well-characterized, potent, and irreversible inhibitor of DPD. In recent years, new DPD inhibitors, such as gimeracil and TAS-114, have emerged with distinct properties and mechanisms of action. This guide serves to benchmark the DPD inhibitory activity of this compound against these novel compounds.
Quantitative Comparison of DPD Inhibitory Activity
The inhibitory potency of this compound, gimeracil, and TAS-114 against DPD is most commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 (nM) | Mechanism of Action | Notes |
| This compound | 14[1] | Irreversible Inhibitor | Forms a covalent bond with the enzyme, leading to permanent inactivation. |
| Gimeracil | ~4.4 (for a related compound) | Reversible, Potent Inhibitor | A Ki value of 1.51 nM has been reported for a closely related potent DPD inhibitor, 3-cyano-2,6-dihydroxypyridine. |
| TAS-114 | ~2316 | Reversible, Moderate Inhibitor | Dual inhibitor of DPD and dUTPase. The IC50 was converted from 1046 ng/mL. |
Signaling Pathway of DPD Inhibition
The catabolism of 5-fluorouracil (5-FU) is initiated by DPD, which converts it to the inactive metabolite dihydrofluorouracil (DHFU). DPD inhibitors block this critical step, thereby increasing the concentration of 5-FU available to exert its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.
Caption: DPD inhibitors block the conversion of 5-FU to its inactive metabolite, DHFU.
Experimental Protocols
In Vitro DPD Inhibition Assay (Spectrophotometric Method)
This protocol outlines a non-radiochemical method for determining the IC50 values of DPD inhibitors. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the DPD-catalyzed reduction of a substrate like thymine.
Materials:
-
Recombinant human DPD enzyme
-
NADPH
-
Thymine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound, Gimeracil, TAS-114) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and thymine in each well of the microplate.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a control group with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the recombinant human DPD enzyme to each well.
-
Incubation and Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the control (no inhibitor) to obtain the percentage of DPD activity.
-
Plot the percentage of DPD activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Experimental Workflow
The following diagram illustrates the workflow for determining the IC50 of DPD inhibitors.
Caption: Workflow for the in vitro determination of DPD inhibitor IC50 values.
Conclusion
This comparative guide provides a quantitative and methodological framework for benchmarking this compound against the novel DPD inhibitors gimeracil and TAS-114. The data indicates that this compound remains a highly potent, irreversible inhibitor of DPD. Gimeracil also demonstrates high potency as a reversible inhibitor. TAS-114, a dual-function inhibitor, exhibits more moderate DPD inhibitory activity. The provided experimental protocol offers a standardized approach for in-house validation and comparison of these and other novel DPD inhibitors. This information is intended to aid researchers in the selection and evaluation of DPD inhibitors for the development of improved fluoropyrimidine-based cancer therapies.
References
A Comparative Guide: Eniluracil/5-FU Combination Therapy vs. Standard-of-Care in Colorectal Cancer Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the eniluracil/5-fluorouracil (5-FU) combination therapy against standard-of-care intravenous 5-FU with leucovorin in the context of colorectal cancer clinical trials. This document synthesizes key experimental data on efficacy and safety, details the methodologies of pivotal trials, and visualizes the underlying pharmacology and trial designs.
At a Glance: Key Clinical Trial Data
The following tables summarize the primary efficacy and safety outcomes from the pivotal Phase III clinical trial FUMA3008, which compared an oral regimen of this compound and 5-FU to the then-standard intravenous administration of 5-FU and leucovorin in patients with metastatic colorectal cancer.[1]
Table 1: Efficacy Outcomes from the FUMA3008 Trial [1]
| Efficacy Endpoint | Oral this compound/5-FU (n=485) | Intravenous 5-FU/Leucovorin (n=479) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 13.3 months | 14.5 months | 0.880 (0.75 - 1.03) | Not specified |
| Median Progression-Free Survival | 20.0 weeks | 22.7 weeks | Not specified | .01 |
Table 2: Key Grade 3/4 Adverse Events in the FUMA3008 Trial [1]
| Adverse Event (Grade 3/4) | Oral this compound/5-FU (n=485) | Intravenous 5-FU/Leucovorin (n=479) | P-value |
| Diarrhea | 19% | 16% | .354 |
| Granulocytopenia | 5% | 47% | Not specified |
Mechanism of Action: A Synergistic Approach
The combination of this compound and 5-FU is designed to enhance the therapeutic window of 5-FU by modulating its metabolism. 5-FU is a prodrug that requires intracellular conversion to active metabolites to exert its cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA.[2][3] However, a significant portion of administered 5-FU is rapidly catabolized and inactivated by the enzyme dihydropyrimidine dehydrogenase (DPD).
This compound is a potent and irreversible inhibitor of DPD. By blocking DPD-mediated degradation, this compound increases the bioavailability and prolongs the half-life of 5-FU, leading to more sustained exposure of tumor cells to the active drug.
Experimental Protocols
The pivotal comparison between oral this compound/5-FU and standard intravenous therapy was conducted in the FUMA3008 trial, a multicenter, randomized, open-label, Phase III study.
Patient Population: The study enrolled 981 patients with previously untreated metastatic colorectal cancer. Key inclusion criteria typically involve histologically confirmed adenocarcinoma of the colon or rectum, measurable disease, and adequate organ function.
Treatment Regimens:
-
Experimental Arm: Oral this compound (11.5 mg/m²) and oral 5-FU (1.15 mg/m²) administered twice daily for 28 consecutive days, followed by a 7-day rest period (one cycle).
-
Control Arm: Intravenous 5-FU (425 mg/m²) and intravenous leucovorin (20 mg/m²) administered once daily for 5 consecutive days, repeated every 28 days.
Endpoints: The primary endpoint of the FUMA3008 study was overall survival. Secondary endpoints included progression-free survival, tumor response rate, and safety.
Efficacy and Safety Assessments: Tumor assessments were typically performed at baseline and at regular intervals during treatment. Adverse events were monitored throughout the study and graded according to a standardized system.
Discussion of Comparative Performance
The FUMA3008 trial demonstrated that the oral this compound/5-FU regimen did not meet the predefined criteria for equivalence to intravenous 5-FU/leucovorin in terms of overall survival. The median overall survival was 13.3 months for the this compound/5-FU group compared to 14.5 months for the standard therapy group. Furthermore, the median progression-free survival was statistically inferior in the experimental arm (20.0 weeks vs. 22.7 weeks).
From a safety perspective, the oral combination therapy showed a markedly lower incidence of severe granulocytopenia (5% vs. 47%) compared to the intravenous regimen. However, the rates of severe diarrhea were comparable between the two groups (19% vs. 16%).
References
- 1. Randomized, open-label, phase III study of a 28-day oral regimen of this compound plus fluorouracil versus intravenous fluorouracil plus leucovorin as first-line therapy in patients with metastatic/advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. researchgate.net [researchgate.net]
A Cross-Study Analysis of Eniluracil's Therapeutic Index in Diverse Cancer Types
A Comparative Guide for Researchers and Drug Development Professionals
Eniluracil, an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), has been investigated as a modulator of 5-fluorouracil (5-FU) chemotherapy. By inhibiting DPD, the primary enzyme responsible for 5-FU catabolism, this compound aims to increase the bioavailability and therapeutic efficacy of 5-FU while potentially reducing its toxicity.[1][2] This guide provides a cross-study analysis of the therapeutic index of this compound in combination with 5-FU across various cancer types, presenting key efficacy and toxicity data from clinical trials in colorectal, breast, and pancreatic cancers.
Mechanism of Action: DPD Inhibition
This compound's mechanism of action is centered on its potent and irreversible inactivation of DPD.[3] DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it to inactive metabolites.[4] By blocking this pathway, this compound significantly increases the half-life and plasma concentrations of 5-FU, allowing for more sustained exposure of tumor cells to the cytotoxic effects of the drug.[5] This modulation of 5-FU pharmacokinetics is intended to enhance its antitumor activity and overcome DPD-mediated resistance.
Comparative Efficacy and Safety Data
The therapeutic index of this compound in combination with 5-FU varies across different cancer types, reflecting differences in tumor biology and patient populations. The following tables summarize key efficacy and toxicity findings from notable clinical trials.
Colorectal Cancer
This compound/5-FU has been extensively studied in colorectal cancer, with phase II and III trials providing valuable insights into its efficacy and safety profile.
Table 1: Efficacy of this compound/5-FU in Colorectal Cancer
| Study/Trial ID | Patient Population | N | Dosing Regimen | Response Rate (RR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase II (Mani et al.) | Previously untreated metastatic | 56 | This compound + 5-FU (28-day schedule) | 25-29% | Not Reported | Not Reported |
| Phase II (Schilsky et al.) | Previously untreated metastatic | 24 | This compound + 5-FU +/- Leucovorin (5-day schedule) | 17-25% | Not Reported | Not Reported |
| Phase III (FUMA3008) | Previously untreated metastatic/advanced | 485 | This compound (11.5 mg/m²) + 5-FU (1.15 mg/m²) BID for 28 days | Not Reported | 20.0 weeks | 13.3 months |
| Control Arm (5-FU/LV) | Previously untreated metastatic/advanced | 479 | 5-FU (425 mg/m²) + Leucovorin (20 mg/m²) daily for 5 days | Not Reported | 22.7 weeks | 14.5 months |
Table 2: Key Grade 3/4 Toxicities in Colorectal Cancer (FUMA3008)
| Adverse Event | This compound/5-FU (N=485) | 5-FU/Leucovorin (N=479) |
| Diarrhea | 19% | 16% |
| Granulocytopenia | 5% | 47% |
| Stomatitis/Mucositis | Not Reported | Not Reported |
| Nausea | Not Reported | Not Reported |
| Vomiting | Not Reported | Not Reported |
Breast Cancer
In metastatic breast cancer, particularly in heavily pretreated patients, the this compound/5-FU combination has demonstrated notable activity.
Table 3: Efficacy of this compound/5-FU in Breast Cancer
| Study/Trial ID | Patient Population | N | Dosing Regimen | Response Rate (RR) | Median Duration of Response |
| Phase II (Rivera et al.) | Anthracycline & Taxane resistant | 31 | This compound + 5-FU (28-day schedule) | 16% | Not Reported |
| Phase II | Anthracycline-refractory (AR) or Anthracycline- and taxane-refractory (ATR) | 106 | This compound (10 mg/m²) + 5-FU (1 mg/m²) BID for 28 days | 18% (19% in AR, 16% in ATR) | 23.6 weeks |
| Phase II Crossover | Capecitabine-refractory | 10 | This compound + 5-FU + Leucovorin (weekly schedule) | 30% (Partial Response) | Not Reported |
Table 4: Key Grade 3/4 Toxicities in Breast Cancer
| Study | Most Common Grade 3/4 Toxicities |
| Rivera et al. (preliminary safety analysis) | Higher incidence of ≥ Grade 2 granulocytopenia (14%) compared to colorectal cancer patients (5.5%). |
| Phase II (Refractory patients) | Low incidence of grade 3 or 4 toxicities. |
| Phase II Crossover | Well-tolerated with mild to moderate diarrhea and nausea as the most common side effects. |
Pancreatic Cancer
The activity of this compound/5-FU in advanced pancreatic cancer has been more limited, with studies showing modest response rates and significant toxicities.
Table 5: Efficacy of this compound/5-FU in Pancreatic Cancer
| Study/Trial ID | Patient Population | N | Dosing Regimen | Response Rate (RR) | 6-Month Survival Rate | Median Survival |
| SWOG Phase II | Metastatic Adenocarcinoma (chemo-naive) | 61 | This compound (50 mg total) days 1-7 + 5-FU (20 mg/m²) days 2-6 | 8% | 34% | 3.6 months |
| SWOG Phase II | Metastatic Adenocarcinoma (prior chemo) | 55 | This compound (50 mg total) days 1-7 + 5-FU (20 mg/m²) days 2-6 | 2% | 29% | 3.4 months |
Table 6: Key Grade 3/4 Toxicities in Pancreatic Cancer (SWOG Phase II)
| Adverse Event | Percentage of Patients (N=106) |
| Neutropenia | 29% |
| Diarrhea | 12% |
| Any Grade ≥3 Adverse Event | 69% |
Experimental Protocols
The clinical trials cited in this guide employed various methodologies. Below are generalized experimental protocols representative of the studies.
Generalized Phase II/III Clinical Trial Workflow
Key Methodological Components:
-
Patient Selection: Eligibility criteria typically included histologically confirmed metastatic or advanced solid tumors, measurable disease, adequate organ function, and a specified performance status (e.g., ECOG 0 or 1). Prior treatment status (e.g., chemo-naive, refractory) was a key stratification factor.
-
Dosing and Administration:
-
28-Day Schedule: Oral this compound and 5-FU administered twice daily for 28 days, followed by a 7-day rest period.
-
5-Day Schedule: Oral this compound administered daily for 7 days, with oral 5-FU given on days 2-6 of a 28-day cycle.
-
Doses were often calculated based on body surface area (mg/m²).
-
-
Efficacy Evaluation: Tumor responses were typically assessed using Response Evaluation Criteria in Solid Tumors (RECIST). Primary endpoints often included overall survival (OS), progression-free survival (PFS), and objective response rate (ORR).
-
Safety and Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities were determined in phase I studies to establish the recommended phase II dose.
Conclusion
The combination of this compound and 5-FU has demonstrated a variable therapeutic index across different cancer types. In heavily pretreated metastatic breast cancer, the regimen has shown promising efficacy with a manageable safety profile. In colorectal cancer, while demonstrating activity, a large phase III trial did not show superiority over standard 5-FU/leucovorin, although it did present a different toxicity profile with significantly less myelosuppression. For advanced pancreatic cancer, the therapeutic benefit appears limited, with significant toxicity.
This cross-study analysis highlights the importance of considering both the specific cancer type and the patient population when evaluating the therapeutic potential of DPD inhibitors like this compound. The data suggest that while not a universally superior approach, the this compound/5-FU combination may offer a valuable therapeutic option in specific clinical contexts, particularly where a favorable toxicity profile, such as reduced myelosuppression, is a priority. Further research may be warranted to identify predictive biomarkers for response and to optimize dosing schedules to improve the therapeutic index of this combination.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oral this compound/5-FU for advanced colon and breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Eniluracil
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, when handling eniluracil powder or solutions.
Step-by-Step Disposal Protocol for this compound
The following procedure is a comprehensive guide based on standard practices for the disposal of investigational and potentially hazardous chemicals.
Step 1: Waste Identification and Classification
-
Consult Environmental Health and Safety (EHS): The first and most critical step is to contact your institution's EHS department. They can provide specific guidance based on local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).
-
Hazard Assessment: Although some studies indicate this compound is not cytotoxic on its own, it is an inhibitor of dihydropyrimidine dehydrogenase (DPD) and is used in conjunction with 5-fluorouracil, a known hazardous drug. Therefore, it is best practice to manage this compound as a hazardous waste.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste, including expired or unused solid material, contaminated solutions, and rinsates, in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, should also be disposed of as hazardous waste in the same container or a designated solid waste container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policies.
Step 3: Labeling and Storage
-
Proper Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound solid waste," "this compound in DMSO solution"). Include the accumulation start date.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated and properly managed SAA. This area should be under the control of the laboratory and inspected weekly.
Step 4: Arranging for Disposal
-
Waste Pickup Request: Once the container is full or you are ready to dispose of the waste, submit a waste pickup request to your institution's EHS department.
-
Incineration: The standard and recommended disposal method for investigational drugs and chemotherapy-related waste is incineration at a licensed hazardous waste facility.[1] Your EHS department will manage the transportation and final disposal process.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes key handling and storage information derived from product data sheets.
| Parameter | Value | Source |
| Storage Temperature | -20°C | Cayman Chemical |
| Stability | ≥ 4 years (at -20°C) | Cayman Chemical |
| Solubility in DMSO | 25 mg/mL | Cayman Chemical |
| Solubility in DMF | 10 mg/mL | Cayman Chemical |
Experimental Protocols
There are no specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and accepted procedure is collection and subsequent incineration by a certified hazardous waste management company.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A workflow diagram illustrating the proper procedures for the safe disposal of this compound waste in a laboratory setting.
By following these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling Eniluracil
This guide provides crucial safety protocols and logistical information for the handling and disposal of Eniluracil, a potent compound used in drug development and research. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment for all personnel.
This compound is an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidines. It is often used in combination with 5-fluorouracil (5-FU) in cancer research to enhance the efficacy of 5-FU. Due to its cytotoxic potential, stringent safety measures are required when handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The required level of PPE varies depending on the specific handling procedure, as detailed in the table below. All PPE should be disposable and removed in a designated area to prevent cross-contamination.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
